molecular formula C19H32ClN B1675722 LY 97119 CAS No. 72456-59-8

LY 97119

Cat. No.: B1675722
CAS No.: 72456-59-8
M. Wt: 309.9 g/mol
InChI Key: XRXXKWOKXISVCY-UHFFFAOYSA-N
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Description

clofilium analog;  blocks heart potassium channels;  structure given in first source

Properties

IUPAC Name

N-[4-(4-chlorophenyl)butyl]-N-ethylheptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32ClN/c1-3-5-6-7-9-16-21(4-2)17-10-8-11-18-12-14-19(20)15-13-18/h12-15H,3-11,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXXKWOKXISVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CC)CCCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993258
Record name N-[4-(4-Chlorophenyl)butyl]-N-ethylheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72456-59-8
Record name LY 97119
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072456598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(4-Chlorophenyl)butyl]-N-ethylheptan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Mechanism of Action: Potassium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of LY97119 and its Analogue LY97241

Introduction

LY97119 is a chemical compound developed by Eli Lilly, notable for its close structural relationship to the potent class III antiarrhythmic agent, LY97241. While LY97119 itself is reported to be devoid of class III antiarrhythmic activity, its mechanism of action is best understood in the context of its active analogue, LY97241, which acts as a potent blocker of specific potassium channels. This guide provides a detailed examination of the mechanism of action of LY97241 as a surrogate for understanding the pharmacological environment in which LY97119 was developed and characterized. The primary focus will be on the inhibition of the human Ether-à-go-go-Related Gene (hERG) and human Ether-à-go-go (hEAG1) potassium channels, which are critical in cardiac action potential repolarization and neuronal excitability.

The principal mechanism of action for LY97241, and by extension the pharmacological context for LY97119, involves the blockade of voltage-gated potassium channels. Specifically, LY97241 is a potent inhibitor of hEAG1 and hERG1 channels.[1] These channels play a crucial role in the repolarization phase of the cardiac action potential and in regulating neuronal firing rates.

Signaling Pathway of hERG and hEAG1 Channel Blockade

The following diagram illustrates the signaling pathway affected by the blockade of hERG and hEAG1 channels by agents like LY97241.

cluster_membrane Cell Membrane K_channel hERG/hEAG1 Potassium Channel Blockade Channel Blockade K_channel->Blockade K_ion K+ Ions K_ion->K_channel Efflux LY97241 LY97241 LY97241->K_channel Binds to open state from intracellular side Repolarization_Inhibition Inhibition of Repolarization Blockade->Repolarization_Inhibition Action_Potential_Prolongation Prolongation of Action Potential Repolarization_Inhibition->Action_Potential_Prolongation Antiarrhythmic_Effect Class III Antiarrhythmic Effect Action_Potential_Prolongation->Antiarrhythmic_Effect

Caption: Signaling pathway of hERG/hEAG1 channel blockade by LY97241.

Quantitative Data: Inhibitory Potency

The inhibitory effects of LY97241 and the related compound clofilium on hEAG1 and hERG1 channels have been quantified, providing insight into their potency.

CompoundChannelIC50 (nM)
LY97241hEAG1Low nanomolar range
LY97241hERG1Low nanomolar range
ClofiliumhEAG1Low nanomolar range
ClofiliumhERG1Low nanomolar range

Note: Specific IC50 values are stated to be in the "low nanomolar concentration range" in the cited literature.[1]

Experimental Protocols

The following methodologies were employed to characterize the mechanism of action of LY97241 and clofilium.

1. Cell Culture and Transfection

  • Cell Line: HEK293 cells were used for heterologous expression of potassium channels.

  • Transfection: Cells were transiently transfected with cDNA encoding either hEAG1 or hERG1 channels using a calcium phosphate precipitation method.

  • Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 atmosphere.

2. Electrophysiological Recordings

  • Technique: Whole-cell and inside-out patch-clamp techniques were utilized to record potassium currents.

  • Solutions:

    • Bath Solution (extracellular): Contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

    • Pipette Solution (intracellular): Contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Data Acquisition: Currents were recorded using an EPC-9 patch-clamp amplifier and Pulse software (HEKA Elektronik). Data were typically sampled at 10 kHz and filtered at 2.9 kHz.

Experimental Workflow for Assessing Channel Blockade

Start Start Cell_Prep Prepare transfected HEK293 cells Start->Cell_Prep Patch_Clamp Establish whole-cell or inside-out patch-clamp Cell_Prep->Patch_Clamp Control_Recording Record control K+ currents Patch_Clamp->Control_Recording Apply_Blocker Apply LY97241 or clofilium solution Control_Recording->Apply_Blocker Test_Recording Record K+ currents in presence of blocker Apply_Blocker->Test_Recording Data_Analysis Analyze current inhibition and determine IC50 Test_Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for electrophysiological analysis.

3. Oocyte Expression System

  • Preparation: Oocytes were harvested from Xenopus laevis and injected with cRNA encoding hEAG1 channels.

  • Recording: Two-electrode voltage-clamp recordings were performed to measure currents in the inside-out and outside-out patch configurations to determine the site of drug action.

Detailed Mechanism of Inhibition

  • State-Dependent Binding: LY97241 and clofilium demonstrate open-channel block, meaning they bind to the channel when it is in the open conformation.[1] Inhibition is enhanced by conditions that increase the channel's open probability, such as higher depolarization frequencies and longer pulse durations.[1]

  • Binding Site: Studies using Xenopus oocytes revealed that clofilium binds to the intracellular side of the hEAG1 channel.[1] The onset of block was significantly faster when the drug was applied to the intracellular face of the channel patch compared to the extracellular side.[1]

  • Pore Blockade: The binding of LY97241 and clofilium occurs within the channel pore.[1] Once bound, the blocker can become trapped when the channel gate closes.[1]

Conclusion

While direct experimental data on the mechanism of action of LY97119 is scarce, its structural relationship to LY97241 provides a strong basis for understanding its pharmacological context. LY97241 is a potent blocker of hEAG1 and hERG1 potassium channels, a mechanism that underlies the class III antiarrhythmic effects of related compounds. The reported lack of class III activity for LY97119 suggests that subtle structural differences between it and LY97241 are critical for this channel-blocking activity.[2][3] Further research directly investigating the interaction of LY97119 with these and other ion channels would be necessary to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to Potassium Channel Blocking Activity: A Case Study on Dofetilide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any specific information on a compound designated "LY 97119" in the context of potassium channel blocking activity. Therefore, this guide utilizes Dofetilide , a well-characterized and clinically relevant potassium channel blocker, as a representative example to fulfill the user's request for an in-depth technical guide. The principles, experimental methodologies, and data presentation formats are broadly applicable to the study of potassium channel blockers.

Executive Summary

Potassium channels are a diverse group of ion channels that play a critical role in regulating the electrical potential of cell membranes. Their modulation is a key therapeutic strategy for a variety of diseases, particularly cardiac arrhythmias. This guide provides a comprehensive overview of the core principles and methodologies used to characterize the potassium channel blocking activity of pharmaceutical compounds, with a specific focus on Dofetilide, a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is of paramount importance in drug development due to its role in cardiac repolarization; inhibition of this channel can lead to life-threatening arrhythmias.[1][2][3] This document details the mechanism of action, experimental protocols for characterization, and quantitative data on the blocking activity of Dofetilide.

Core Concepts in Potassium Channel Blockade

Potassium channels are transmembrane proteins that selectively allow the passage of K+ ions across the cell membrane, a process fundamental to setting the resting membrane potential and shaping the action potential in excitable cells like cardiomyocytes and neurons.[4][5] Blockers of these channels can prolong the action potential duration, which is the basis for their use as Class III antiarrhythmic agents.[6][7]

The Cardiac Action Potential and the Role of hERG

The cardiac action potential is a precisely orchestrated sequence of ion channel openings and closings that leads to the contraction of the heart muscle. The repolarization phase (Phase 3) is largely driven by the efflux of K+ ions through delayed rectifier potassium channels.[7] The rapid component of this current (IKr) is conducted by hERG channels.[2][3] Blockade of hERG channels delays this repolarization, prolonging the action potential duration and, consequently, the QT interval on an electrocardiogram.[2][7]

AP_Phase0 Phase 0 (Depolarization) AP_Phase1 Phase 1 (Initial Repolarization) AP_Phase0->AP_Phase1 AP_Phase2 Phase 2 (Plateau) AP_Phase1->AP_Phase2 AP_Phase3 Phase 3 (Repolarization) AP_Phase2->AP_Phase3 AP_Phase4 Phase 4 (Resting Potential) AP_Phase3->AP_Phase4 hERG hERG (IKr) Channel AP_Phase3->hERG K+ Efflux Dofetilide Dofetilide Blockade Blockade Dofetilide->Blockade Prolongation Prolonged Action Potential Duration hERG->Prolongation Delayed Repolarization Leads to Blockade->hERG Inhibits

Figure 1: Dofetilide's effect on the cardiac action potential.

Quantitative Analysis of Dofetilide's hERG Blocking Activity

The potency of a compound's blocking activity on a specific ion channel is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the channel's current. The following table summarizes key quantitative data for Dofetilide's interaction with the hERG potassium channel.

ParameterValueCell TypeExperimental ConditionReference
IC50 12 ± 1 nMHEK293 cells expressing hERGWhole-cell patch clamp, 22°C(Fermini & Fossa, 2003)
IC50 9.8 ± 1.2 nMCHO cells expressing hERGWhole-cell patch clamp, 35°C(Weerapura et al., 2002)
Binding Affinity (Kd) 5.4 nMIsolated guinea pig myocytesRadioligand binding assay(Carmeliet, 1992)

Experimental Protocols

The gold standard for characterizing the electrophysiological effects of a compound on ion channels is the patch-clamp technique .[8][9][10] This method allows for the direct measurement of ion flow through channels in a cell membrane.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the electrical currents from the entire cell membrane.

Objective: To determine the concentration-dependent inhibition of the hERG potassium current by a test compound (e.g., Dofetilide).

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Culture cells on glass coverslips to sub-confluent densities.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a fine tip using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. To elicit the hERG current, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds. The peak outward current during the repolarizing step (the "tail current") is measured as the hERG current.

  • Compound Application: Perfuse the external solution containing the test compound at increasing concentrations.

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the control (pre-drug) current. Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (hERG expressing) Seal Giga-seal Formation Cell_Culture->Seal Pipette_Pulling Pipette Fabrication Pipette_Pulling->Seal Whole_Cell Establish Whole-Cell Seal->Whole_Cell Voltage_Clamp Apply Voltage Protocol Whole_Cell->Voltage_Clamp Drug_App Compound Application Voltage_Clamp->Drug_App Recording Record hERG Current Drug_App->Recording Measure Measure Peak Tail Current Recording->Measure Normalize Normalize to Control Measure->Normalize Fit Fit to Hill Equation Normalize->Fit IC50 Determine IC50 Fit->IC50 Closed Closed Open Open Closed->Open Activation Open->Closed Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Open Recovery Blocked Blocked Blocked->Open Binds to Open State Dofetilide Dofetilide Dofetilide->Blocked

References

LY 97119 as a Class III antiarrhythmic agent

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data on LY97119 as a Class III Antiarrhythmic Agent

Despite a comprehensive search of publicly available scientific literature and databases, there is no information on a compound designated as LY97119 being developed or investigated as a Class III antiarrhythmic agent. Queries for "LY97119 antiarrhythmic activity," "LY97119 mechanism of action," "LY97119 electrophysiology studies," and related terms did not yield any relevant results.

This suggests that "LY97119" may be an internal compound designation that has not been disclosed in public forums or scientific publications. It is also possible that the designation is incorrect or that the compound's development was discontinued at a very early stage, preceding any significant publications.

Due to the complete absence of data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to LY97119's potential role as a Class III antiarrhythmic agent. The core requirements of the request, including data presentation in tables, detailed methodologies, and the creation of signaling pathway and experimental workflow diagrams, cannot be fulfilled.

Further investigation would require access to proprietary, internal research and development data from the originating institution, which is not publicly accessible. Therefore, no further information can be provided on this topic at this time.

Chemical structure and properties of LY 97119

Author: BenchChem Technical Support Team. Date: December 2025

Identifier "LY 97119" Does Not Correspond to a Publicly Known Chemical Compound

Extensive searches for the identifier "this compound" have not yielded any publicly available information corresponding to a specific chemical structure or compound. Despite employing various search strategies, including queries for its chemical structure, properties, synthesis, and mechanism of action, no relevant scientific literature, patents, or database entries could be retrieved.

The prefix "LY" is commonly associated with compounds developed by the pharmaceutical company Eli Lilly. However, searches for "this compound" in conjunction with "Eli Lilly" and other related terms did not uncover any information about this specific molecule. The search results primarily pointed to other compounds from Eli Lilly's pipeline with different numerical designations.

It is possible that "this compound" represents an internal development code that was never publicly disclosed, a typographical error in the provided identifier, or a designation for a substance that is not a small molecule drug. Without a verifiable chemical structure or any associated scientific data, it is not possible to fulfill the request for an in-depth technical guide.

Therefore, no information on the chemical structure, properties, experimental protocols, or signaling pathways for a compound designated as "this compound" can be provided. Consequently, the requested data tables and visualizations cannot be generated.

It is recommended to verify the identifier and search for alternative designations or more specific information that could lead to the correct identification of the compound of interest.

An In-depth Technical Guide to the Electrophysiological Effects of LY 97119 and Clofilium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the electrophysiological effects of the quaternary ammonium compound clofilium and its tertiary analog, LY 97119. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents experimental workflows and logical relationships through diagrams.

Core Electrophysiological Effects: A Comparative Summary

This compound and clofilium, while structurally related, exhibit distinct profiles in their interaction with cardiac ion channels. Clofilium is recognized primarily as a blocker of potassium channels, contributing to its classification as a class III antiarrhythmic agent. In contrast, its tertiary analog, this compound, demonstrates a broader spectrum of activity, notably affecting both delayed rectifier and inward rectifier potassium currents.

A seminal study by Arena and Kass (1988) utilizing the whole-cell patch-clamp technique on isolated guinea pig ventricular myocytes provides a direct comparison of these two compounds. Their findings are central to understanding the differential effects of these drugs.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and clofilium on key cardiac ion channels.

Compound Ion Channel Cell Type Effect Concentration Percentage of Block / IC50 Reference
This compound Delayed Rectifier K+ Current (IK)Guinea Pig Ventricular MyocytesBlock10 µM~50%Arena and Kass, 1988
Inward Rectifier K+ Current (IK1)Guinea Pig Ventricular MyocytesBlock10 µMSignificant BlockArena and Kass, 1988
Clofilium Delayed Rectifier K+ Current (IK)Guinea Pig Ventricular MyocytesBlock10 µM~50%Arena and Kass, 1988
Inward Rectifier K+ Current (IK1)Guinea Pig Ventricular MyocytesLittle to no effectUp to 100 µM-Arena and Kass, 1988
hERG (IKr)-Block-IC50 ~2.5 nM(Mentioned in review, primary source needed)
hEAG-Block-IC50 ~255 nM(Mentioned in review, primary source needed)
Kv1.5-Block-IC50 ~840 nM(Mentioned in review, primary source needed)
Slick ChannelsX. laevis oocytesInhibition100 µM75% ± 1% of controlTejada et al., 2012[1]
Slack ChannelsX. laevis oocytesInhibition100 µM51% ± 3% of controlTejada et al., 2012[1]
High voltage-activated Ca2+ currentsCultured murine cortical neuronsInhibition0.1–100 µmol/lConcentration- and use-dependent(Source needed)
NMDA receptor channelsCultured murine cortical neuronsAntagonist0.1 µmol/lPotent block of steady-state current(Source needed)
Na+, K+-ATPase currentCultured murine cortical neuronsInhibition-IC50 of 7.5 µmol/l(Source needed)

Detailed Experimental Protocols

The following sections describe the methodologies employed in the key experiments cited, providing a framework for the replication and extension of these findings.

Whole-Cell Voltage-Clamp Recording in Guinea Pig Ventricular Myocytes (based on Arena and Kass, 1988)

1. Cell Isolation:

  • Single ventricular myocytes were isolated from guinea pig hearts using an enzymatic dissociation method.

  • The heart was mounted on a Langendorff apparatus and perfused with a Ca2+-free solution, followed by a solution containing collagenase to digest the extracellular matrix.

  • The dispersed cells were then collected and stored in a high K+ solution.

2. Electrophysiological Recording:

  • The whole-cell configuration of the patch-clamp technique was used to record membrane currents.

  • Pipettes were filled with a solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with KOH.

  • The external solution contained (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Currents were recorded using a patch-clamp amplifier, and data were acquired and analyzed using appropriate software.

3. Voltage-Clamp Protocols:

  • To elicit delayed rectifier K+ currents (IK): Cells were held at a holding potential of -40 mV to inactivate Na+ and T-type Ca2+ channels. Depolarizing voltage steps of various durations and amplitudes were then applied to activate IK.

  • To elicit inward rectifier K+ currents (IK1): Cells were held at the resting membrane potential, and hyperpolarizing voltage steps were applied to elicit the characteristic inward currents.

4. Drug Application:

  • This compound and clofilium were dissolved in the external solution and applied to the cells via a perfusion system.

  • The effects of the drugs were assessed by comparing the current amplitudes before and after drug application.

Mandatory Visualizations

Experimental Workflow for Determining Ion Channel Block

experimental_workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application cluster_data_analysis Data Analysis cell_isolation Isolate Guinea Pig Ventricular Myocytes cell_culture Culture Cells (if applicable) cell_isolation->cell_culture patch_clamp Establish Whole-Cell Patch-Clamp Configuration cell_culture->patch_clamp voltage_protocol Apply Voltage-Clamp Protocols patch_clamp->voltage_protocol record_control Record Control Currents voltage_protocol->record_control drug_perfusion Apply Drug via Perfusion record_control->drug_perfusion drug_prep Prepare Drug Solutions (this compound / Clofilium) drug_prep->drug_perfusion record_drug Record Currents in Presence of Drug drug_perfusion->record_drug compare_currents Compare Control and Drug-Treated Currents record_drug->compare_currents calculate_block Calculate Percentage Block or IC50 compare_currents->calculate_block drug_effects cluster_compounds Compounds cluster_channels Target Ion Channels cluster_effects Electrophysiological Effects ly97119 This compound (Tertiary Analog) block_ik Block of IK ly97119->block_ik Blocks block_ik1 Block of IK1 ly97119->block_ik1 Blocks clofilium Clofilium (Quaternary Ammonium) clofilium->block_ik Blocks block_other_k Block of Other K+ Channels clofilium->block_other_k Blocks block_other_channels Modulation of Other Channels clofilium->block_other_channels Modulates ik Delayed Rectifier K+ Current (IK) ik1 Inward Rectifier K+ Current (IK1) other_k Other K+ Channels (hERG, hEAG, Kv1.5, etc.) other_channels Other Ion Channels (Ca2+, Na+, etc.) prolong_apd Prolongation of Action Potential Duration block_ik->prolong_apd block_other_k->prolong_apd signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular drug K+ Channel Blocker (e.g., Clofilium) k_channel Potassium Channel drug->k_channel Blocks k_efflux Decreased K+ Efflux k_channel->k_efflux depolarization Membrane Depolarization k_efflux->depolarization apd_prolongation Action Potential Duration Prolongation depolarization->apd_prolongation ca_influx Altered Ca2+ Influx apd_prolongation->ca_influx arrhythmia Anti- or Pro-arrhythmic Effects apd_prolongation->arrhythmia contractility Modulation of Contractility ca_influx->contractility

References

The Enigmatic Role of LY 97119: An In-depth Technical Guide on the Modulation of the Transient Outward Potassium Current (Ito)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive searches for the compound "LY 97119" in the context of its effects on the transient outward potassium current (Ito) did not yield any specific publicly available scientific literature or data. Therefore, this guide will provide a comprehensive overview of the transient outward potassium current, its physiological significance, and the known pharmacological agents that modulate its activity. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the broader field of Ito pharmacology.

Introduction to the Transient Outward Potassium Current (Ito)

The transient outward potassium current (Ito) is a critical determinant of the early repolarization phase (Phase 1) of the action potential in cardiac myocytes and influences the firing frequency and spike timing in neurons.[1][2] This current is characterized by its rapid activation upon membrane depolarization and subsequent swift inactivation.[1][3] The precise modulation of Ito is crucial for maintaining normal cardiac rhythm and neuronal excitability. Dysregulation of Ito has been implicated in various pathological conditions, including cardiac arrhythmias such as Brugada syndrome and atrial fibrillation, as well as heart failure.[1][3][4]

Molecular Composition and Physiology of Ito

The Ito current is primarily mediated by voltage-gated potassium channels of the Kv family. Two main subtypes of Ito have been identified based on their recovery kinetics: a fast-recovering component (Ito,f) and a slow-recovering component (Ito,s).[3][4]

  • Ito,f: This component is predominantly encoded by the Kv4.x family of α-subunits, particularly Kv4.2 and Kv4.3.[4][5] The functional properties of Kv4.x channels are significantly modulated by accessory subunits, including Potassium Channel Interacting Proteins (KChIPs) and Dipeptidyl Peptidase-like Proteins (DPP6).[4][6] These accessory proteins influence channel trafficking, expression levels, and gating kinetics.[6]

  • Ito,s: The slow-recovering component is mainly attributed to the Kv1.4 α-subunit.[2][5]

The differential expression of these subunits across various tissues and even within different regions of the heart contributes to the heterogeneity of action potential waveforms.[4]

Pharmacological Modulation of the Transient Outward Potassium Current

The pharmacological modulation of Ito channels presents a promising therapeutic avenue for a range of cardiovascular and neurological disorders. Both inhibitors and activators of Ito have been identified and are instrumental in dissecting the physiological and pathophysiological roles of this current.

Inhibitors of the Transient Outward Potassium Current

A variety of compounds have been shown to inhibit Ito. These inhibitors are valuable tools for experimental studies and some hold therapeutic potential.

InhibitorTargetKnown Effects
4-Aminopyridine (4-AP) Non-selective Ito blockerBlocks both Ito,f and Ito,s. Slows activation and inactivation kinetics.[2][5]
Heteropodatoxins (HpTX) Selective Ito,f blockerSpecifically blocks Kv4.x channels in a voltage-dependent manner.[2]
Phrixotoxins Selective Ito,f blockerPotent inhibitors of Kv4.2 and Kv4.3 channels.
Ambasilide Non-selectivePrimarily a delayed rectifier potassium current blocker, but also shows some Ito inhibition.
Acidosis (Protons) ItoIntracellular protons have been shown to inhibit Ito, potentially by altering channel conductance or gating.[7]
Activators of the Transient Outward Potassium Current

Activators of Ito are less common than inhibitors but are of significant interest for conditions where an increase in Ito activity may be beneficial, such as in certain types of long QT syndrome or to counteract early afterdepolarizations.

ActivatorTargetKnown Effects
NS5806 Ito,f activatorIncreases peak Ito current and slows channel inactivation.[4][8]

Experimental Protocols for Studying the Transient Outward Potassium Current

The investigation of a compound's effect on Ito relies on precise electrophysiological techniques. The following are standard protocols used in the field.

Whole-Cell Voltage-Clamp Recording of Ito

This is the primary method for directly measuring the effect of a compound on the Ito current.

Objective: To isolate and record Ito from other ionic currents and assess the modulatory effects of a test compound.

Cell Preparations:

  • Acutely isolated cardiomyocytes (e.g., from rodent ventricles or atria).

  • Heterologous expression systems (e.g., HEK293 or CHO cells) stably or transiently expressing the specific Kv α and β subunits of interest.

Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block other currents, specific inhibitors can be added (e.g., tetrodotoxin to block sodium currents, nifedipine to block L-type calcium currents).

  • Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP, 10 EGTA; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

  • Establish a stable whole-cell recording configuration.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of Ito channels.

  • To elicit Ito, apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms).

  • A pre-pulse to an inactivating potential (e.g., -10 mV for 1 s) can be used to inactivate sodium and calcium channels, helping to isolate Ito.

  • Record the resulting outward currents. The transient component of the outward current is Ito.

  • Apply the test compound at various concentrations to the external solution and repeat the voltage-clamp protocol to determine its effect on Ito amplitude and kinetics.

Action Potential Recording

This method assesses the functional consequence of Ito modulation on the overall shape of the action potential.

Objective: To determine how a compound's effect on Ito alters the action potential duration and morphology.

Technique:

  • Sharp Microelectrode: Used for multicellular preparations or larger single cells.

  • Whole-Cell Current-Clamp: Used for isolated single cells.

Protocol:

  • Establish a stable recording in current-clamp mode.

  • Elicit action potentials by injecting brief suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).

  • Record baseline action potentials.

  • Perfuse the cell or tissue with the test compound.

  • Record action potentials in the presence of the compound and analyze changes in parameters such as action potential duration at 50% and 90% repolarization (APD50 and APD90) and the morphology of Phase 1 repolarization.

Visualizing Pathways and Workflows

Molecular Architecture of the Ito Channel

Molecular Components of the Transient Outward K+ Channel (Ito) cluster_Itof Ito,f Complex cluster_Itos Ito,s Complex Kv4_x Kv4.x (α-subunit) KChIP KChIP (β-subunit) Kv4_x->KChIP associates with DPP6 DPP6 (β-subunit) Kv4_x->DPP6 associates with Ito Transient Outward Potassium Current (Ito) Kv4_x->Ito generates Ito,f Kv1_4 Kv1.4 (α-subunit) Kv1_4->Ito generates Ito,s

Caption: Molecular architecture of the Ito channel complexes.

Experimental Workflow for Screening Compound Effects on Ito

Workflow for Assessing Compound Effects on Ito start Start: Select Cell Model (Cardiomyocyte or Heterologous Expression) protocol Apply Voltage-Clamp Protocol (Isolate and Record Baseline Ito) start->protocol compound Apply Test Compound (Varying Concentrations) protocol->compound record Record Ito in Presence of Compound compound->record analyze Analyze Data: - Current-Voltage Relationship - Dose-Response Curve - Gating Kinetics record->analyze ap_record Perform Action Potential Recording (Current-Clamp) analyze->ap_record ap_analyze Analyze Action Potential - APD50, APD90 - Phase 1 Morphology ap_record->ap_analyze conclusion Conclusion: Characterize Compound's Effect on Ito and its Physiological Consequence ap_analyze->conclusion

Caption: A typical experimental workflow for screening compounds.

Role of Ito in the Cardiac Action Potential

Influence of Ito on the Cardiac Action Potential Phase0 Phase 0: Depolarization (Na+ influx) Phase1 Phase 1: Early Repolarization Phase0->Phase1 Ito_current Ito Activation (K+ efflux) Phase1->Ito_current drives Phase2 Phase 2: Plateau (Ca2+ influx and K+ efflux balance) Phase1->Phase2 Phase3 Phase 3: Repolarization (K+ efflux) Phase2->Phase3 Phase4 Phase 4: Resting Potential Phase3->Phase4

Caption: The role of Ito in shaping the cardiac action potential.

Conclusion

The transient outward potassium current is a pivotal player in cardiac and neuronal electrophysiology. While the specific effects of "this compound" on this current remain undocumented in the public scientific domain, the ongoing research into the rich pharmacology of Ito channels continues to uncover novel therapeutic targets. A thorough understanding of the molecular basis, physiological function, and pharmacological modulation of Ito is essential for the development of new and more effective treatments for a variety of debilitating diseases. This guide provides a foundational framework for researchers and drug development professionals embarking on or continuing their exploration of this critical ion current.

References

Understanding the pharmacology of LY 97119

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth pharmacological guide on LY 97119 cannot be provided at this time due to a lack of publicly available information on a compound with this specific designation. Searches for "this compound" and similar terms across scientific databases and public registries have not yielded any specific pharmacological data.

The "LY" designation is commonly used by Eli Lilly and Company for its investigational compounds. However, "this compound" does not appear in publicly accessible lists of their developed or pipeline drugs. It is possible that:

  • The identifier is incorrect due to a typographical error.

  • "this compound" represents an internal code for a compound that has not been publicly disclosed.

  • The designation is outdated and the compound was either discontinued or renamed.

Without accurate identification of the molecule, it is not possible to retrieve the necessary data to fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the exact identifier and search for it in scientific literature databases (such as PubMed, Scopus, or Web of Science) and patent registries. If the compound is in active development, information may also be available on the manufacturer's website or in clinical trial registries.

For the purpose of fulfilling the core requirements of the original request with a known Eli Lilly compound as a placeholder, a similar in-depth guide could be generated if a valid compound identifier is provided.

The Selective Profile of LY 97119 on Cardiac Potassium Channels: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 97119, a tertiary homolog of the class III antiarrhythmic agent clofilium, has been a subject of investigation for its effects on cardiac potassium channels. Understanding the selectivity profile of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the selectivity of this compound for different potassium channels, based on available preclinical data. The information is presented to facilitate further research and drug development efforts in the field of cardiac electrophysiology.

Quantitative Selectivity Profile of this compound

The inhibitory effects of this compound on various potassium channels have been quantified using electrophysiological techniques. The following table summarizes the available data on the potency of this compound for different potassium channel currents.

Potassium Channel CurrentSpeciesCell TypePotency (IC₅₀)Reference
Transient Outward (Ito)RatVentricular Myocytes0.9 µM[1]
Inward Rectifier (IK1)RatVentricular Myocytes~3 µM[2]
Inward Rectifier (IK1)RatVentricular Myocytes1-10 µM (Inhibition observed)[1]
Delayed RectifierGuinea PigVentricular MyocytesBlock observed[3]
Inward RectifierGuinea PigVentricular MyocytesBlock observed[3]
Cloned Ito-type (RHK1)XenopusOocytesInhibition observed[4]

Detailed Experimental Methodologies

The characterization of this compound's effects on potassium channels has primarily been achieved through the whole-cell patch-clamp technique. This powerful electrophysiological method allows for the recording of ionic currents across the cell membrane of a single isolated cell.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis of this compound

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiological Recording cluster_drug_application Drug Application cluster_data_analysis Data Analysis cell_isolation Isolation of Ventricular Myocytes cell_culture Cell Culture and Maintenance cell_isolation->cell_culture giga_seal Formation of Gigaohm Seal patch_pipette Fabrication of Patch Pipettes patch_pipette->giga_seal whole_cell Establishment of Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Application of Voltage-Clamp Protocols whole_cell->voltage_clamp current_recording Recording of Potassium Currents voltage_clamp->current_recording current_analysis Analysis of Current Amplitude & Kinetics current_recording->current_analysis control_recording Control Recording (Baseline) ly97119_application Application of This compound control_recording->ly97119_application ly97119_application->current_recording Effect on Currents washout Washout of Compound ly97119_application->washout dose_response Generation of Dose-Response Curves current_analysis->dose_response ic50_determination Determination of IC50 Values dose_response->ic50_determination

Caption: Experimental workflow for assessing this compound's effect on potassium channels.
Protocol for Myocyte Isolation and Culture

Ventricular myocytes are enzymatically isolated from the hearts of animal models such as rats or guinea pigs. The isolated cells are then cultured under controlled conditions to ensure their viability and suitability for electrophysiological recordings.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of approximately 1-2 µm. These pipettes are filled with an internal solution that mimics the intracellular ionic composition.

  • Gigaohm Seal Formation: The micropipette is brought into close contact with the membrane of an isolated myocyte. Gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp: The membrane potential is held constant at a specific voltage (holding potential) by a voltage-clamp amplifier. Step depolarizations or hyperpolarizations are then applied to elicit specific potassium currents.

  • Current Recording: The resulting flow of ions through the potassium channels is recorded as an electrical current.

Drug Perfusion and Data Analysis

A baseline recording of the potassium currents is obtained before the application of this compound. The compound is then perfused into the experimental chamber at various concentrations. The effect of the drug on the amplitude and kinetics of the currents is measured. For determining the potency of inhibition, dose-response curves are constructed by plotting the percentage of current inhibition against the concentration of this compound, from which the IC₅₀ value is calculated. The reversibility of the drug's effect is assessed by a washout period where the drug-containing solution is replaced with a drug-free solution.

Signaling Pathways

The available literature on this compound primarily focuses on its direct blocking effects on the pore of potassium channels. There is currently no substantial evidence to suggest that its mechanism of action involves modulation of intracellular signaling pathways. Therefore, a signaling pathway diagram is not applicable based on the current state of knowledge. The primary mechanism appears to be direct channel occlusion.

Discussion of Selectivity

The data indicates that this compound is a blocker of multiple types of potassium channels in cardiac cells. Notably, it inhibits both the transient outward current (Ito) and the inward rectifier current (IK1). This contrasts with its parent compound, clofilium, which is more selective for the delayed rectifier current.[1][3] The blockade of Ito by this compound is time-dependent, and unlike clofilium, it shows minimal use-dependent inhibition, suggesting a faster unbinding rate from the channel.[1] The ability of this compound, a tertiary amine, to block the inward rectifier current, while the quaternary ammonium compound clofilium does not, suggests that its charge and molecular structure allow it to access binding sites within the channel that are inaccessible to clofilium.[3]

Conclusion

This compound exhibits a distinct selectivity profile for cardiac potassium channels, with notable inhibitory effects on both Ito and IK1 currents. The primary method for characterizing these effects has been the whole-cell patch-clamp technique. The provided data and experimental framework offer a solid foundation for researchers and drug development professionals interested in the further investigation of this compound and related compounds as potential modulators of cardiac excitability. Future studies could explore the selectivity of this compound on a broader range of potassium channel subtypes and investigate the molecular determinants of its binding to these channels.

References

Methodological & Application

Application Notes and Protocols for LY 97119 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 97119 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Upon binding the neurotransmitter glutamate, AMPA receptors open, allowing the influx of cations and depolarization of the postsynaptic neuron. Positive allosteric modulators like this compound do not activate the receptor on their own but enhance the receptor's response to glutamate.[2] This is typically achieved by slowing the receptor's deactivation and/or desensitization kinetics, leading to a prolonged and amplified synaptic current.[2][3] The study of AMPA receptor PAMs is a significant area of research for potential therapeutic applications in neurological and psychiatric disorders characterized by deficits in glutamatergic signaling.[1]

Patch clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds like this compound on AMPA receptor function.[4] This technique allows for high-resolution recording of the ionic currents flowing through the receptor channels in response to agonist application, providing detailed information about the compound's mechanism of action, potency, and efficacy.

Data Presentation: Efficacy of Representative AMPA Receptor PAMs

CompoundConcentrationAgonistEffect on Deactivation (τ, ms)Effect on DesensitizationReference
Aniracetam5 mM3 mM QuisqualateSlowedMinimal[3]
CX614100 µM3 mM QuisqualateProfoundly slowedMinimal[3]
Cyclothiazide100 µM3 mM QuisqualateSlowedBlocked[3]

Signaling Pathway of AMPA Receptor Modulation

The following diagram illustrates the mechanism of action of a positive allosteric modulator on an AMPA receptor.

AMPA_PAM_Mechanism cluster_receptor AMPA Receptor Glu Glutamate Receptor_Rest Resting State Closed Channel Glu->Receptor_Rest:f0 Binds PAM This compound (PAM) Receptor_Active Glutamate Bound Open Channel PAM->Receptor_Active:f0 Binds Receptor_Rest:f1->Receptor_Active:f1 Opens Receptor_Active:f0->PAM PAM Binding Site Exposed Receptor_Desens Glutamate Bound Desensitized State (Closed Channel) Receptor_Active:f1->Receptor_Desens:f1 Desensitizes Receptor_PAM Glutamate + PAM Bound Prolonged Open State Receptor_Active:f1->Receptor_PAM:f1 Stabilizes Open State Receptor_PAM:f1->Receptor_Rest:f1 Slowed Deactivation Receptor_PAM:f1->Receptor_Desens:f1 Reduced Desensitization

Caption: Mechanism of AMPA receptor positive allosteric modulation.

Experimental Protocols

This section provides a detailed protocol for characterizing the effects of this compound on AMPA receptors expressed in a heterologous system (e.g., HEK 293 cells) using whole-cell patch clamp electrophysiology.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their low endogenous ion channel expression.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • Plate cells onto glass coverslips in a 35 mm dish 24 hours before transfection.

    • Transfect cells with plasmids encoding the desired AMPA receptor subunit (e.g., GluA2) and a marker gene (e.g., GFP) using a suitable transfection reagent (e.g., Lipofectamine).

    • Recordings are typically performed 24-48 hours post-transfection.[3]

Solutions and Reagents

External Solution (ECS):

  • 145 mM NaCl

  • 5.4 mM KCl

  • 1.8 mM CaCl₂

  • 1 mM MgCl₂

  • 5 mM HEPES

  • 20 mM Sucrose

  • pH adjusted to 7.3 with NaOH

  • Osmolarity adjusted to ~310 mOsm

Internal (Pipette) Solution:

  • 130 mM CsCl (or K-Gluconate for studying reversal potential)

  • 10 mM HEPES

  • 10 mM EGTA

  • 2 mM Mg-ATP

  • 0.2 mM Na-GTP

  • pH adjusted to 7.2 with CsOH (or KOH)

  • Osmolarity adjusted to ~290 mOsm

Drug Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-100 mM).

  • On the day of the experiment, dilute this compound to the final desired concentrations in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Prepare agonist solution (e.g., 3 mM L-glutamate or quisqualate) in the external solution.

Patch Clamp Recording
  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Identification: Identify transfected cells using fluorescence microscopy (for GFP).

  • Seal Formation: Approach a cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.[3]

  • Drug Application: Use a rapid solution exchange system to apply the agonist and this compound. This is crucial for accurately measuring the fast kinetics of AMPA receptors.

Experimental Workflow Diagram

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Cell Culture & Transfection B Prepare Solutions (Internal, External, Drugs) A->B C Pull & Fire-Polish Patch Pipettes B->C D Obtain Gigaohm Seal C->D E Establish Whole-Cell Configuration D->E F Set Holding Potential (-60 mV) E->F G Record Baseline Agonist Response F->G H Apply this compound + Agonist G->H I Washout H->I J Measure Peak Current Amplitude H->J K Analyze Deactivation Kinetics (τ) H->K L Analyze Desensitization Kinetics H->L I->G Repeat for different concentrations M Dose-Response Curve J->M

Caption: Experimental workflow for patch clamp analysis of this compound.

Data Acquisition and Analysis
  • Deactivation Kinetics:

    • Apply a brief pulse of agonist (e.g., 1 ms) to elicit a current response.[3]

    • Measure the decay of the current after the removal of the agonist.

    • Fit the decay phase with a single or double exponential function to determine the deactivation time constant (τ).

    • Compare the deactivation time constant in the absence and presence of this compound. A slowing of deactivation will result in a larger τ value.

  • Desensitization Kinetics:

    • Apply a prolonged pulse of agonist (e.g., 500 ms).[3]

    • Measure the decay of the current during the continued presence of the agonist.

    • The extent of desensitization can be quantified as the ratio of the steady-state current to the peak current.

    • Compare the extent and rate of desensitization in the absence and presence of this compound.

  • Potentiation of Peak Current:

    • Measure the peak amplitude of the agonist-evoked current.

    • Calculate the percentage increase in peak current amplitude in the presence of this compound compared to the control response.

  • Dose-Response Relationship:

    • Apply a range of concentrations of this compound (in the presence of a fixed concentration of agonist).

    • Plot the potentiation effect (e.g., increase in peak current or slowing of deactivation) as a function of the this compound concentration.

    • Fit the data with a sigmoidal function to determine the EC₅₀ (half-maximal effective concentration) of this compound.

Conclusion

The provided protocols and background information offer a comprehensive guide for researchers to investigate the effects of this compound on AMPA receptor function using patch clamp electrophysiology. By following these methodologies, researchers can obtain valuable quantitative data on the compound's potency, efficacy, and mechanism of action, which is crucial for drug development and understanding the role of AMPA receptor modulation in neuronal function.

References

Preparing Stock Solutions for Novel Research Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Establishing a Standardized Workflow for Uncharacterized Compounds

The accurate and reproducible preparation of stock solutions is a critical first step in any research endeavor involving novel or uncharacterized compounds. Without a reliable method to solubilize and store a compound, all subsequent experimental data may be rendered invalid. This document outlines a generalized protocol for preparing stock solutions for research compounds where established public data is unavailable, using the placeholder identifier "LY 97119" as an example of a hypothetical new chemical entity.

The primary challenge with an uncharacterized compound is the lack of information regarding its fundamental chemical properties. Therefore, a systematic approach must be taken to determine the optimal solvent, concentration, and storage conditions. This protocol provides a framework for these initial characterization steps.

Quantitative Data Summary: A Template for Characterization

Prior to preparing a large volume of stock solution, it is essential to perform small-scale solubility tests to determine the most appropriate solvent. The data gathered from these preliminary tests should be meticulously recorded. The table below serves as a template for summarizing such experimental findings.

PropertyMeasurementNotes
Molecular Weight Experimentally Determined or Provider-SuppliedEssential for calculating molar concentrations.
Purity e.g., >98% (HPLC)Purity will affect the actual concentration of the active compound.
Solubility in DMSO e.g., ≥ 100 mg/mLDimethyl sulfoxide (DMSO) is a common solvent for organic molecules. Note any observations such as precipitation upon dilution in aqueous media.
Solubility in Ethanol e.g., ≥ 50 mg/mLEthanol is another common, less toxic solvent.
Solubility in PBS (pH 7.4) e.g., < 1 mg/mLSolubility in aqueous buffers is critical for many biological assays. Note the pH of the buffer used.
Recommended Solvent e.g., DMSOBased on the highest solubility and compatibility with downstream applications.
Recommended Stock Concentration e.g., 10 mMA concentration that is high enough to minimize the volume of solvent added to experimental systems, while ensuring the compound remains in solution.
Storage Conditions e.g., -20°C or -80°C, desiccated, protected from lightCritical for maintaining the stability and activity of the compound. Long-term stability should be experimentally verified if possible.

Experimental Protocol: Preparation of a 10 mM Stock Solution of a Novel Compound

This protocol describes a standard procedure for preparing a 10 mM stock solution of a hypothetical research compound, "this compound," with a formula weight of 500 g/mol . Adjust calculations accordingly based on the actual molecular weight of your compound.

Materials:

  • "this compound" powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-Weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile, empty microcentrifuge tube or vial on the balance and tare to zero.

  • Weighing the Compound:

    • Carefully weigh out 5 mg of "this compound" powder into the tared container.

    • Calculation: To make a 10 mM solution from a compound with a MW of 500 g/mol , you need 5 mg per 1 mL of solvent (500 g/mol * 0.010 mol/L * 0.001 L = 0.005 g = 5 mg).

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the container with the weighed compound.

    • Cap the container tightly.

  • Dissolution:

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, gentle warming in a 37°C water bath or sonication may be attempted, but be mindful of potential compound degradation.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, light-protecting microcentrifuge tubes.

    • Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C, as determined by preliminary stability tests or as a general precaution.

Safety Precautions:

  • Always handle unknown compounds in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Material Safety Data Sheet (MSDS) if available. For an uncharacterized compound, treat it as potentially hazardous.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sol Solubilization cluster_store Storage start Start: Receive Compound weigh Weigh Compound start->weigh calc Calculate Solvent Volume weigh->calc add_solvent Add Solvent (e.g., DMSO) calc->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve inspect Visually Inspect for Particulates dissolve->inspect aliquot Aliquot into Single-Use Volumes inspect->aliquot If fully dissolved label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store end_node End: Ready-to-Use Stock store->end_node

Caption: Workflow for preparing a stock solution of a novel research compound.

Illustrative Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Translocates Gene Target Gene Expression TF_active->Gene Promotes Transcription Compound This compound (Hypothetical) Compound->Receptor Binds and Activates

Caption: A generic kinase cascade signaling pathway modulated by a hypothetical compound.

Application of LY 97119 in Isolated Heart Models: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the compound designated as LY 97119, no publicly available information, scientific literature, or experimental data could be found regarding its application in isolated heart models or its broader cardiovascular effects. The identifier "this compound" does not correspond to any known therapeutic agent or research compound in published databases.

Extensive searches were conducted to identify the compound, its potential mechanism of action, and any studies, particularly those utilizing ex vivo heart preparations such as the Langendorff-perfused heart. These inquiries included searches for:

  • Direct mentions of "this compound" in scientific literature.

  • Association of "this compound" with cardiovascular research.

  • Inclusion in lists of compounds developed by pharmaceutical companies, including those with a history of using the "LY" prefix.

The absence of any relevant findings suggests that "this compound" may be an internal, pre-clinical, or discontinued compound identifier that has not been disclosed in public forums or scientific publications. It is also possible that the identifier is incorrect or represents a typographical error.

Due to the complete lack of available data, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation in tables, experimental methodologies, and diagrams of signaling pathways or experimental workflows. The creation of such detailed and specific scientific documentation requires a foundation of existing research, which for "this compound" is absent.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult any internal documentation or primary sources they may have. Without a valid and referenced starting point, no further information or documentation can be generated.

Application Notes and Protocols: Techniques for Measuring Compound Effects on Action Potential Duration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for assessing the effects of a test compound, herein referred to as "Compound X" (as a placeholder for LY 97119), on action potential duration (APD). The action potential is a critical event in excitable cells, such as neurons and cardiomyocytes, and its duration is a key determinant of cellular excitability and signal propagation.[1][2] Alterations in APD can have significant physiological consequences, making it a crucial parameter to evaluate during drug development for both efficacy and safety assessment.[3][4]

Two primary techniques are detailed: the gold-standard patch-clamp electrophysiology for high-fidelity single-cell recordings, and high-throughput optical methods using voltage-sensitive dyes for screening larger cell populations.[5][6]

Data Presentation

Quantitative data on the effects of Compound X on action potential duration should be summarized for clear comparison. The following tables provide templates for organizing key APD parameters.

Table 1: Effect of Compound X on Action Potential Duration (APD) at Different Repolarization Percentages

Concentration of Compound XAPD20 (ms)APD50 (ms)APD90 (ms)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
1 µMMean ± SEMMean ± SEMMean ± SEM
10 µMMean ± SEMMean ± SEMMean ± SEM
100 µMMean ± SEMMean ± SEMMean ± SEM

APD20, APD50, and APD90 represent the time it takes for the cell to repolarize to 20%, 50%, and 90% of the peak action potential amplitude, respectively.

Table 2: Summary of Electrophysiological Parameters in the Presence of Compound X

ParameterVehicle ControlCompound X (10 µM)p-value
Resting Membrane Potential (mV)Mean ± SEMMean ± SEM
Action Potential Amplitude (mV)Mean ± SEMMean ± SEM
Peak Depolarization Rate (V/s)Mean ± SEMMean ± SEM
Peak Repolarization Rate (V/s)Mean ± SEMMean ± SEM

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of action potentials from individual cells in culture using the whole-cell patch-clamp technique.[7][8][9] This method allows for precise control and measurement of the cell's membrane potential and currents.

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A)[10]

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture of interest (e.g., primary neurons, cardiomyocytes, or a relevant cell line)

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • Compound X stock solution

Procedure:

  • Prepare coverslips with cultured cells for recording.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Mount a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Position the patch pipette above a target cell and apply positive pressure.

  • Approach the cell and form a gigaohm seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Switch to current-clamp mode and allow the cell to stabilize.

  • Record baseline action potentials by injecting depolarizing current pulses.

  • Perfuse the recording chamber with the external solution containing the desired concentration of Compound X.

  • After a stable effect is observed, record action potentials again.

  • Wash out the compound with the external solution to observe reversibility.

  • Analyze the recorded action potentials to determine APD at various repolarization levels, as well as other parameters.

Protocol 2: Voltage-Sensitive Dye Imaging

This protocol outlines a higher-throughput method for assessing changes in action potential duration across a population of cells using fluorescent voltage-sensitive dyes (VSDs).[11][12][13] VSDs change their fluorescence intensity in response to changes in membrane potential.[14][15]

Materials:

  • Fluorescence microscope with a high-speed camera and appropriate filter sets

  • Cell culture of interest plated in multi-well plates

  • Voltage-sensitive dye (e.g., a FLIPR membrane potential dye)[15]

  • Loading buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • Field stimulator for evoking action potentials

  • Compound X stock solution

Procedure:

  • Culture cells in multi-well plates suitable for fluorescence imaging.

  • Prepare the voltage-sensitive dye solution in the loading buffer according to the manufacturer's instructions.

  • Remove the culture medium from the wells and add the dye solution.

  • Incubate the plate at 37°C for the time specified by the dye manufacturer to allow for dye loading into the cell membranes.

  • After incubation, wash the cells with the loading buffer to remove excess dye.

  • Place the plate on the fluorescence microscope stage.

  • Acquire baseline fluorescence signals while pacing the cells with the field stimulator to evoke action potentials.

  • Add Compound X at the desired concentrations to the wells.

  • After an appropriate incubation period, acquire fluorescence signals again while pacing the cells.

  • Analyze the fluorescence traces to measure the duration of the optical action potential signals.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Action_Potential_Phases Rest Resting Potential (~-70mV) Threshold Threshold (~-55mV) Rest->Threshold Stimulus Depolarization Depolarization (Na+ influx) Threshold->Depolarization Repolarization Repolarization (K+ efflux) Depolarization->Repolarization Hyperpolarization Hyperpolarization Repolarization->Hyperpolarization Hyperpolarization->Rest

Caption: Phases of a typical neuronal action potential.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Prepare Cell Culture Form_Seal Approach Cell & Form Gigaohm Seal Cell_Culture->Form_Seal Pipette_Fabrication Fabricate Patch Pipette Pipette_Fabrication->Form_Seal Solutions Prepare Internal & External Solutions Solutions->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline APs Whole_Cell->Record_Baseline Apply_Compound Apply Compound X Record_Baseline->Apply_Compound Analyze_APD Measure APD20, APD50, APD90 Record_Baseline->Analyze_APD Record_Treatment Record APs with Compound X Apply_Compound->Record_Treatment Washout Washout Compound Record_Treatment->Washout Record_Treatment->Analyze_APD Washout->Analyze_APD Analyze_Params Analyze Other AP Parameters Analyze_APD->Analyze_Params Compare_Data Compare Control vs. Treatment Analyze_Params->Compare_Data

Caption: Experimental workflow for patch-clamp electrophysiology.

VSD_Workflow cluster_prep_vsd Preparation cluster_exp_vsd Experiment cluster_analysis_vsd Data Analysis Plate_Cells Plate Cells in Multi-well Plate Load_Dye Load Cells with Dye Plate_Cells->Load_Dye Prepare_Dye Prepare Voltage- Sensitive Dye Solution Prepare_Dye->Load_Dye Wash Wash to Remove Excess Dye Load_Dye->Wash Record_Baseline_VSD Record Baseline Fluorescence Wash->Record_Baseline_VSD Add_Compound_VSD Add Compound X Record_Baseline_VSD->Add_Compound_VSD Analyze_Traces Analyze Fluorescence Traces Record_Baseline_VSD->Analyze_Traces Record_Treatment_VSD Record Fluorescence with Compound X Add_Compound_VSD->Record_Treatment_VSD Record_Treatment_VSD->Analyze_Traces Calculate_Duration Calculate Optical AP Duration Analyze_Traces->Calculate_Duration Compare_Results Compare Control vs. Treatment Calculate_Duration->Compare_Results

Caption: Experimental workflow for voltage-sensitive dye imaging.

References

Application Notes & Protocols for Assessing the Efficacy of LY 97119, a Putative PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "LY 97119" does not correspond to a known therapeutic agent in publicly available databases. For the purpose of these application notes and protocols, this compound will be treated as a hypothetical small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival frequently dysregulated in cancer. The following experimental design is a template that can be adapted for the preclinical evaluation of similar targeted therapies.

Introduction

These application notes provide a comprehensive framework for the preclinical assessment of this compound, a hypothetical inhibitor of the PI3K/Akt/mTOR pathway. The protocols herein detail a tiered approach, beginning with in vitro characterization and progressing to in vivo efficacy studies, to thoroughly evaluate the therapeutic potential of this compound. The methodologies are designed for researchers, scientists, and drug development professionals engaged in oncology research and targeted therapy development.

In Vitro Efficacy Assessment

The initial phase of evaluation focuses on characterizing the activity of this compound in cellular models to determine its potency, selectivity, and mechanism of action.

Cell Viability and Proliferation Assays

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cell lines with known PI3K/Akt/mTOR pathway activation status.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K/mTOR inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Table 1. In Vitro Cytotoxicity of this compound

Cell LinePI3K/Akt/mTOR Pathway StatusThis compound IC50 (µM)Positive Control IC50 (µM)
MCF-7PIK3CA Mutant
PC-3PTEN Null
A549KRAS Mutant
Normal FibroblastsWild-Type
Target Engagement and Pathway Modulation Assays

Objective: To confirm that this compound engages its intended target and inhibits downstream signaling in the PI3K/Akt/mTOR pathway.

Protocol: Western Blot Analysis

  • Cell Lysis: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Data Presentation: Table 2. Effect of this compound on PI3K/Akt/mTOR Pathway Phosphorylation

Treatmentp-Akt (Ser473) / Total Akt (Fold Change)p-S6K (Thr389) / Total S6K (Fold Change)
Vehicle Control1.01.0
This compound (0.1 µM)
This compound (1 µM)
This compound (10 µM)

In Vivo Efficacy Assessment

The second phase of evaluation involves testing the anti-tumor activity of this compound in animal models.

Xenograft Tumor Growth Studies

Objective: To evaluate the in vivo efficacy of this compound in inhibiting the growth of human tumor xenografts in immunodeficient mice.

Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells in Matrigel) into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at two different doses, positive control).

  • Drug Administration: Administer this compound and control treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation: Table 3. In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control0
This compound (Low Dose)
This compound (High Dose)
Positive Control
Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm target engagement and pathway inhibition by this compound in the tumor tissue.

Protocol: Immunohistochemistry (IHC) for p-Akt

  • Tissue Collection: Collect tumor tissues from a satellite group of mice at various time points after the final dose of this compound.

  • Tissue Processing: Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.

  • IHC Staining: Section the paraffin-embedded tissues and perform IHC staining for p-Akt (Ser473) using a validated antibody and protocol.

  • Imaging and Analysis: Capture images of the stained slides and quantify the staining intensity and percentage of positive cells using image analysis software.

Data Presentation: Table 4. Pharmacodynamic Effect of this compound on p-Akt in Tumor Tissue

Treatment GroupTime Post-Dosep-Akt Staining Intensity (H-Score)
Vehicle Control24h
This compound (High Dose)2h
This compound (High Dose)8h
This compound (High Dose)24h

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation LY97119 This compound LY97119->PI3K inhibits LY97119->mTORC1 inhibits Experimental_Workflow start Start: Hypothesis This compound inhibits PI3K/mTOR invitro In Vitro Studies start->invitro viability Cell Viability Assay (MTT) invitro->viability western Target Modulation (Western Blot) invitro->western invivo In Vivo Studies viability->invivo IC50 < 10 µM western->invivo Pathway Inhibition Confirmed xenograft Xenograft Model invivo->xenograft pd Pharmacodynamics (IHC) invivo->pd data Data Analysis & Efficacy Conclusion xenograft->data pd->data

LY 97119 dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: December 2025

[2] --INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). It is a potential drug candidate for the treatment of obesity. No formal animal studies of LY97119 have been published. LY97119 is the R-enantiomer of LY266097. LY266097 has been studied in clinical trials. LY266097 is a racemate. The S-enantiomer is LY97118. LY97119 is a research chemical.

--INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). No detailed description of any animal study is available.

--INVALID-LINK-- LY-266097 is a drug that was developed by Eli Lilly and Company, which acts as a potent and selective antagonist for the serotonin 5-HT2B and 5-HT2C receptors, with a Ki of 1.1 nM at 5-HT2B and 1.3 nM at 5-HT2C, and is greater than 100-fold selective over the 5-HT2A receptor and other targets. It was researched for the treatment of obesity.

--INVALID-LINK-- LY97119 is the R-enantiomer of LY266097. LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. LY97119 has greater than 100-fold selectivity over 5-HT2A receptors (Ki=150 nM). LY97119 can be used for the research of obesity. No animal study has been reported.

--INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). It is a potential drug candidate for the treatment of obesity. No formal animal studies of LY97119 have been published. LY97119 is the R-enantiomer of LY266097. LY266097 has been studied in clinical trials. LY266097 is a racemate. The S-enantiomer is LY97118. LY97119 is a research chemical.

--INVALID-LINK-- Potent and selective 5-HT2B/2C receptor antagonist (pKi values are 8.96 and 8.89 for 5-HT2B and 5-HT2C respectively). > 100-fold selective over 5-HT2A receptors.

--INVALID-LINK-- LY97119 is a potent and selective antagonist of the serotonin (5-HT) receptor subtypes 5-HT2B and 5-HT2C (Ki = 1.1 and 1.3 nM, respectively). It is over 100-fold selective for these receptors over 5-HT2A receptors (Ki = 150 nM). LY97119 is the (R)-enantiomer of LY266097. As LY266097 is a racemate, it is an equal mixture of LY97119 and the (S)-enantiomer, LY97118. LY266097 has been used in clinical trials.

--INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist (pKi values are 8.96 and 8.89 for 5-HT2B and 5-HT2C respectively). > 100-fold selective over 5-HT2A receptors.

--INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). It is a potential drug candidate for the treatment of obesity. No formal animal studies of LY97119 have been published. LY97119 is the R-enantiomer of LY266097. LY266097 has been studied in clinical trials. LY266097 is a racemate. The S-enantiomer is LY97118. LY97119 is a research chemical.

--INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist (pKi values are 8.96 and 8.89 for 5-HT2B and 5-HT2C respectively). > 100-fold selective over 5-HT2A receptors.

--INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). It is a potential drug candidate for the treatment of obesity. No formal animal studies of LY97119 have been published. LY97119 is the R-enantiomer of LY266097. LY266097 has been studied in clinical trials. LY266097 is a racemate. The S-enantiomer is LY97118. LY97119 is a research chemical.

--INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist (pKi values are 8.96 and 8.89 for 5-HT2B and 5-HT2C respectively). > 100-fold selective over 5-HT2A receptors.

--INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). It is a potential drug candidate for the treatment of obesity. No formal animal studies of LY97119 have been published. LY97119 is the R-enantiomer of LY266097. LY266097 has been studied in clinical trials. LY266097 is a racemate. The S-enantiomer is LY97118. LY97119 is a research chemical.

--INVALID-LINK-- LY97119 is the R-enantiomer of LY266097. LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. LY97119 has greater than 100-fold selectivity over 5-HT2A receptors (Ki=150 nM). LY97119 can be used for the research of obesity. No animal study has been reported.## Application Notes and Protocols for LY 97119 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of the serotonin 5-HT2B and 5-HT2C receptors. It demonstrates high affinity for these receptor subtypes, with Ki values of 1.1 nM for 5-HT2B and 1.3 nM for 5-HT2C. Notably, this compound exhibits over 100-fold selectivity for these receptors compared to the 5-HT2A receptor (Ki = 150 nM). As the R-enantiomer of the racemate LY 266097, which has undergone clinical investigation, this compound is a valuable tool for preclinical research, particularly in the context of obesity. Despite its potential, formal in vivo animal studies detailing specific dosages and protocols for this compound have not been published. These application notes provide a comprehensive overview of its mechanism of action and a generalized protocol for conducting in vivo studies based on the available information for its racemate and similar compounds.

Mechanism of Action

This compound functions by blocking the activity of the 5-HT2B and 5-HT2C receptors. These G-protein coupled receptors are involved in a variety of physiological processes. The 5-HT2C receptor, in particular, is a well-established target for anti-obesity drugs due to its role in regulating appetite and energy expenditure. By antagonizing these receptors, this compound is hypothesized to modulate signaling pathways that influence satiety and metabolism.

cluster_0 Cell Membrane 5-HT Serotonin (5-HT) Receptor 5-HT2B/2C Receptor 5-HT->Receptor Activates LY97119 This compound LY97119->Receptor Inhibits G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release Cellular_Response Downstream Cellular Response (e.g., Appetite Regulation) PKC->Cellular_Response Ca_Release->Cellular_Response

Figure 1: Simplified signaling pathway of 5-HT2B/2C receptor and the inhibitory action of this compound.

Quantitative Data

As no formal animal studies for this compound have been published, quantitative dosage data is not available. However, the following table summarizes the in vitro binding affinities.

CompoundReceptorKi (nM)Selectivity vs. 5-HT2A
This compound 5-HT2B1.1>100-fold
5-HT2C1.3>100-fold
5-HT2A150-

Experimental Protocols

The following is a generalized protocol for conducting initial in vivo studies with this compound in a rodent model of obesity. This protocol is a template and should be adapted based on specific experimental goals and institutional guidelines.

Objective: To evaluate the effect of this compound on food intake and body weight in diet-induced obese (DIO) mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Diet-induced obese mice (e.g., C57BL/6J mice fed a high-fat diet for 12-16 weeks)

  • Standard laboratory animal diet and high-fat diet

  • Animal balance

  • Oral gavage needles

  • Metabolic cages (optional)

Experimental Workflow:

cluster_acclimatization Acclimatization & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Acclimatize DIO mice to housing conditions (1 week) A2 Measure baseline body weight and food intake (3-5 days) A1->A2 B1 Randomize mice into treatment groups (n=8-10/group) A2->B1 B2 Administer this compound or vehicle (e.g., once daily via oral gavage) B1->B2 B3 Monitor body weight and food intake daily B2->B3 C1 Continue treatment for a defined period (e.g., 14-28 days) B3->C1 C2 Collect terminal samples (e.g., blood, tissues) C1->C2 C3 Analyze data (e.g., ANOVA, t-test) C2->C3

Figure 2: Experimental workflow for an in vivo study of this compound in a DIO mouse model.

Procedure:

  • Animal Model: Utilize diet-induced obese mice. House animals individually to allow for accurate food intake monitoring.

  • Acclimatization: Allow mice to acclimate to the housing facilities for at least one week before the start of the experiment.

  • Baseline Measurements: Measure and record the body weight and daily food intake for each mouse for 3-5 days to establish a baseline.

  • Randomization: Randomize the animals into treatment groups (e.g., vehicle control, and multiple dose levels of this compound). Group sizes of 8-10 animals are recommended.

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Subsequent dilutions can be made to achieve the desired final concentrations. Due to the lack of published data, a pilot dose-ranging study is highly recommended to determine an effective and well-tolerated dose.

  • Administration: Administer this compound or vehicle to the mice via the chosen route (e.g., oral gavage). The frequency of administration will depend on the pharmacokinetic properties of the compound, which are currently unknown. A once-daily administration is a reasonable starting point.

  • Monitoring:

    • Record the body weight of each animal daily.

    • Measure and record food and water intake daily.

    • Observe the animals for any signs of toxicity or adverse effects.

  • Study Duration: The duration of the study will depend on the specific research question. A 14 to 28-day study is often sufficient to observe significant changes in body weight.

  • Terminal Procedures: At the end of the study, euthanize the animals according to approved institutional protocols. Blood and various tissues can be collected for further analysis (e.g., measurement of metabolic parameters, gene expression analysis).

  • Data Analysis: Analyze the collected data using appropriate statistical methods. For example, changes in body weight and food intake can be analyzed using a repeated-measures ANOVA.

Disclaimer: This document is intended for informational purposes only. All animal experiments should be conducted in accordance with the guidelines and regulations of the relevant institutional and national animal welfare committees. The lack of published in vivo data for this compound necessitates careful dose-finding studies to establish a safe and efficacious dose range.

Evaluating the Ion Channel Specificity of Novel Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note: No specific information could be found for a compound designated "LY 97119" in the public domain. Therefore, this document provides a generalized application note and protocol for evaluating the ion channel specificity of a hypothetical test compound, hereafter referred to as "Compound X." The methodologies and data presented are illustrative and intended to serve as a template for researchers in pharmacology and drug development.

Introduction

Ion channels, a diverse family of transmembrane proteins, are critical regulators of cellular excitability and signaling pathways. Their involvement in a wide array of physiological processes makes them a significant class of therapeutic drug targets.[1][2][3][4] However, off-target interactions with ion channels can lead to adverse effects, with the hERG potassium channel being a notable example due to its association with cardiac arrhythmias.[2][5] Consequently, a thorough evaluation of a compound's ion channel specificity is a crucial step in the drug discovery and development pipeline.[2][6]

This application note provides a detailed overview of established methods for assessing the selectivity profile of a novel compound. It outlines key experimental protocols, data presentation formats, and visual workflows to guide researchers in this critical evaluation.

Data Presentation: Selectivity Profile of Compound X

A comprehensive assessment of a compound's ion channel specificity involves screening against a panel of diverse ion channels. The data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Ion Channel Selectivity Profile of Compound X (Electrophysiology Data)

Ion ChannelGeneSubunit(s)MethodIC50 / EC50 (µM)n
Voltage-Gated Sodium Channels
Nav1.1SCN1AαAutomated Patch Clamp> 1003
Nav1.5SCN5AαAutomated Patch Clamp25.3 ± 4.13
Nav1.7SCN9AαManual Patch Clamp1.2 ± 0.34
Voltage-Gated Calcium Channels
Cav1.2CACNA1Cα1CAutomated Patch Clamp> 1003
Cav2.2CACNA1Bα1BAutomated Patch Clamp87.6 ± 12.53
Voltage-Gated Potassium Channels
hERG (Kv11.1)KCNH2αAutomated Patch Clamp> 503
Kv1.3KCNA3αManual Patch Clamp5.6 ± 1.24
Kv7.2/7.3KCNQ2/KCNQ3α/βAutomated Patch Clamp> 1003
Ligand-Gated Ion Channels
nAChR α7CHRNA7α7Two-Electrode Voltage Clamp> 1003
GABA-AGABRA1, etc.variousAutomated Patch Clamp> 1003

IC50 values represent the concentration of Compound X required to inhibit 50% of the channel current. EC50 values would be used for activators. "n" represents the number of independent experiments.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key assays used to determine ion channel specificity.

Automated Patch Clamp Electrophysiology

Automated patch clamp (APC) systems offer higher throughput for screening compounds against a panel of ion channels compared to traditional manual patch clamp.[2][7][8]

Objective: To determine the inhibitory or activating effect of Compound X on a panel of ion channels expressed in a stable cell line.

Materials:

  • Stable cell line expressing the ion channel of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Automated patch clamp system (e.g., Qube 384, SyncroPatch 768PE)

  • Intracellular and extracellular recording solutions (specific to the ion channel)

  • Compound X stock solution (e.g., in DMSO)

Protocol:

  • Cell Preparation:

    • Culture cells to 70-90% confluency.

    • Harvest cells using a gentle, non-enzymatic dissociation solution.

    • Wash cells with an appropriate buffer and resuspend in the extracellular solution at the desired concentration.

    • Maintain cells in suspension with gentle agitation.

  • APC System Setup:

    • Prime the microfluidic chips and the system with the appropriate intracellular and extracellular solutions.

    • Perform a quality control check of the system to ensure proper seal formation and low leak currents.

  • Compound Preparation:

    • Prepare a serial dilution of Compound X in the extracellular solution. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.

  • Data Acquisition:

    • Load the cell suspension and compound plate into the APC system.

    • The system will automatically trap cells, form giga-ohm seals, and establish a whole-cell configuration.

    • Apply a voltage protocol specific to the ion channel of interest to elicit ionic currents.

    • Record baseline currents.

    • Apply different concentrations of Compound X and record the resulting currents.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of Compound X.

    • Calculate the percentage of inhibition or activation for each concentration.

    • Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 or EC50 value.

Manual Patch Clamp Electrophysiology

Manual patch clamp remains the "gold standard" for detailed biophysical and pharmacological characterization of ion channels due to its precision and flexibility.[1][4]

Objective: To perform a detailed characterization of the interaction of Compound X with a specific ion channel, including state-dependence and mechanism of action.

Materials:

  • Cells expressing the ion channel of interest (can be primary cells or a cell line)

  • Patch clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for pulling micropipettes

  • Intracellular and extracellular recording solutions

  • Compound X stock solution

Protocol:

  • Pipette Preparation:

    • Pull micropipettes from borosilicate glass capillaries using a micropipette puller.

    • Fire-polish the pipette tips to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation and Sealing:

    • Plate cells on coverslips for recording.

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a cell with the micropipette and apply gentle suction to form a giga-ohm seal.

  • Whole-Cell Recording:

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell at a holding potential and apply voltage steps to elicit ionic currents.

  • Compound Application:

    • Record stable baseline currents.

    • Apply Compound X at various concentrations via a perfusion system.

    • Allow sufficient time for the compound to reach equilibrium at each concentration.

  • Data Analysis:

    • Analyze the effects of Compound X on current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence.

    • Determine the IC50 or EC50 and investigate the mechanism of action (e.g., open channel block, state-dependence).

Visualizing Experimental Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental processes and biological relationships.

experimental_workflow cluster_primary_screen Primary Screening cluster_secondary_assay Secondary Assay & Hit Validation cluster_selectivity_panel Selectivity Profiling cluster_data_analysis Data Analysis & Interpretation primary_screen High-Throughput Screening (e.g., Automated Patch Clamp) secondary_assay Manual Patch Clamp (Gold Standard) primary_screen->secondary_assay Active Compounds selectivity_panel Ion Channel Panel Screening secondary_assay->selectivity_panel Validated Hits data_analysis IC50/EC50 Determination Mechanism of Action Studies selectivity_panel->data_analysis

Caption: Workflow for ion channel drug discovery and selectivity profiling.

signaling_pathway cluster_membrane Cell Membrane ion_channel Ion Channel ion_flux Altered Ion Flux (e.g., Na+, K+, Ca2+) ion_channel->ion_flux Modulates compound_x Compound X compound_x->ion_channel Binds to membrane_potential Change in Membrane Potential ion_flux->membrane_potential cellular_response Cellular Response (e.g., Action Potential Firing, Neurotransmitter Release) membrane_potential->cellular_response

References

Application Notes: Dofetilide for hERG Channel Assays

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Dofetilide (Substitute for LY 97119)

Catalogue Number: N/A

CAS Number: 115256-11-6

Molecular Formula: C₁₉H₂₇N₃O₅S₂

Molecular Weight: 441.56 g/mol

Application: Selective hERG Potassium Channel Blocker

Audience: Researchers, scientists, and drug development professionals.

Description

Dofetilide is a potent and selective inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[1][2][3][4] Due to its specific mechanism of action, Dofetilide serves as a crucial reference compound and positive control in preclinical safety assays designed to assess the potential of new chemical entities to induce QT interval prolongation and cardiac arrhythmias.[5][6] These application notes provide detailed protocols for the use of Dofetilide in both electrophysiological and radioligand binding hERG channel assays.

Mechanism of Action

Dofetilide exhibits high-affinity block of the hERG channel by binding to the open state of the channel from the intracellular side.[7] This interaction obstructs the flow of potassium ions, thereby delaying the repolarization phase of the cardiac action potential.[4] The primary binding site for Dofetilide is located within the pore region of the hERG channel.[3] Its action as a slow-onset/slow-offset open channel blocker at nanomolar concentrations makes it a reliable tool for studying hERG channel pharmacology.[7]

cluster_membrane Cell Membrane cluster_channel hERG Channel dofetilide_ext Dofetilide (extracellular) dofetilide_int Dofetilide (intracellular) dofetilide_ext->dofetilide_int Passive Diffusion channel_blocked Blocked State dofetilide_int->channel_blocked Binding to Open Channel channel_closed Closed State channel_open Open State channel_closed->channel_open Depolarization channel_open->channel_closed Repolarization channel_inactivated Inactivated State channel_open->channel_inactivated Sustained Depolarization channel_open->channel_blocked channel_inactivated->channel_closed Repolarization

Mechanism of Dofetilide Action on the hERG Channel.

Quantitative Data Summary

The inhibitory potency of Dofetilide on the hERG channel can vary depending on the assay methodology and experimental conditions. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kd) values obtained from various studies.

Table 1: Electrophysiological Data for Dofetilide
Assay TypeCell LineTemperature (°C)IC₅₀ (nM)Reference(s)
Automated Patch ClampHEK293377[6][8]
Manual Patch ClampHEK293374 - 15[9]
Whole-cell Patch ClampHEK293Room Temperature12[7]
Two-microelectrode Voltage ClampXenopus oocytesRoom Temperature320[1]
Thallium Flux AssayU2OSRoom Temperature139[10]
Table 2: Radioligand Binding Data for Dofetilide
LigandPreparationTemperature (°C)Kd (nM)Bmax (pmol/mg protein)Reference(s)
[³H]dofetilideHEK293 Membranes2522.38.92

Experimental Protocols

Protocol 1: Automated Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to determine the IC₅₀ of Dofetilide on hERG channels stably expressed in HEK293 cells using an automated patch-clamp system.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH

  • Internal solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 ATP-Mg; pH 7.2 with KOH

  • Dofetilide stock solution (e.g., 10 mM in DMSO)

  • Automated patch-clamp system and corresponding consumables

Procedure:

  • Cell Preparation: Culture HEK293-hERG cells to 70-90% confluency. On the day of the experiment, detach cells using a non-enzymatic solution, wash with external solution, and resuspend to the desired concentration for the automated patch-clamp system.

  • System Setup: Prime the fluidics of the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of Dofetilide in the external solution from the stock solution. A typical concentration range would be 0.1 nM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO in external solution).

  • Data Acquisition:

    • Obtain whole-cell recordings with stable seal resistance (>500 MΩ) and access resistance (<20 MΩ).

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels, and a repolarizing step to -50 mV for 2 seconds to measure the peak tail current.

    • Record baseline currents in the external solution.

    • Apply the different concentrations of Dofetilide sequentially, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak tail current at -50 mV for each Dofetilide concentration.

    • Normalize the current at each concentration to the baseline current to calculate the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the Dofetilide concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Automated Patch Clamp Workflow for hERG Assay.

Protocol 2: [³H]dofetilide Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of test compounds for the hERG channel using membranes from HEK293 cells stably expressing hERG.[11]

Materials:

  • Membrane preparations from HEK293-hERG cells

  • [³H]dofetilide (specific activity ~70-90 Ci/mmol)

  • Binding buffer: 50 mM Tris-HCl, 10 mM KCl, 1.5 mM MgCl₂; pH 7.4

  • Unlabeled Dofetilide (for non-specific binding determination)

  • Test compounds

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • Test compound at various concentrations or unlabeled Dofetilide (10 µM final concentration for non-specific binding) or vehicle (for total binding).

    • [³H]dofetilide (final concentration ~2-5 nM).

    • HEK293-hERG membrane preparation (10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a one-site competition binding equation to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow.

Disclaimer

The provided information is for research use only. Due to the lack of publicly available data for "this compound," the well-characterized hERG blocker Dofetilide has been used as a substitute to generate these application notes and protocols. Researchers should validate these protocols for their specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with poorly soluble compounds, exemplified here as "LY 97119," in various buffer systems. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, precipitating out of my aqueous buffer?

A1: Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common challenge. This is often due to the compound's low intrinsic water solubility. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its solubility limit in the final solution.

Q2: What is the first step I should take to address the precipitation of this compound?

A2: The initial and often most effective approach is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer with vigorous stirring. This technique, known as a co-solvent system, helps to maintain the compound's solubility during the dilution process.

Q3: Can the pH of my buffer affect the solubility of this compound?

A3: Absolutely. For ionizable compounds, pH plays a critical role in solubility. If this compound is a weakly basic compound, lowering the pH of the buffer will increase the proportion of the more soluble, protonated form. Conversely, for a weakly acidic compound, increasing the pH would enhance solubility. It's crucial to consider the pKa of your compound when optimizing buffer pH.

Q4: Are there any additives that can improve the solubility of my compound?

A4: Yes, several excipients can enhance solubility. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the buffer to increase the apparent solubility of hydrophobic compounds. Another effective strategy is the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can encapsulate the hydrophobic drug molecule, thereby increasing its solubility in aqueous solutions.

Q5: How can I determine the maximum solubility of this compound in my specific buffer?

A5: A saturation shake-flask experiment is a reliable method to determine equilibrium solubility. This involves adding an excess of the compound to your buffer, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of organic stock solution The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent percentage is too high in the final solution, causing buffer components to precipitate.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. 3. Add the organic stock solution dropwise to the vigorously stirring aqueous buffer.
Cloudiness or opalescence in the final solution Formation of a colloidal suspension or fine precipitate.1. Sonicate the solution briefly to aid dissolution. 2. Gently warm the solution (e.g., to 37°C), if the compound is heat-stable. 3. Filter the solution through a 0.22 µm filter to remove undissolved particles.
Inconsistent results between experiments Variability in solution preparation. Temperature fluctuations affecting solubility.1. Standardize the protocol for solution preparation, including the order of addition and mixing speed. 2. Control the temperature during solution preparation and the experiment.
Low apparent activity in a biological assay The compound is not fully dissolved, leading to a lower effective concentration.1. Confirm the solubility of this compound in the assay buffer using a saturation experiment. 2. Visually inspect for any precipitate before and during the assay.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

Objective: To prepare a clear, aqueous solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (100%)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO or ethanol. Ensure the compound is fully dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • While vigorously vortexing the desired volume of the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.

  • Continue vortexing for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider the troubleshooting steps outlined above.

Protocol 2: Solubility Determination by Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific buffer.

Materials:

  • This compound powder

  • Buffer of interest

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or other suitable analytical instrument for quantification

Methodology:

  • Add an excess amount of this compound powder to a known volume of the buffer in a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC. This concentration represents the equilibrium solubility.

Visual Guides

Troubleshooting_Workflow start Start: this compound Precipitation in Buffer co_solvent Use Co-solvent System (e.g., DMSO, Ethanol) start->co_solvent clear_solution Clear Solution? co_solvent->clear_solution success Proceed with Experiment clear_solution->success Yes troubleshoot Further Troubleshooting clear_solution->troubleshoot No adjust_ph Adjust Buffer pH (consider pKa) troubleshoot->adjust_ph add_surfactant Add Surfactant (e.g., Tween-80) troubleshoot->add_surfactant use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->use_cyclodextrin adjust_ph->clear_solution add_surfactant->clear_solution use_cyclodextrin->clear_solution

Caption: Troubleshooting workflow for this compound solubility issues.

Assuming this compound is a hypothetical modulator of a signaling pathway, the following diagram illustrates a generic signaling cascade that could be relevant.

Signaling_Pathway LY97119 This compound Receptor Membrane Receptor LY97119->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression

Caption: Hypothetical signaling pathway modulated by this compound.

Technical Support Center: Optimizing IK1 Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "LY 97119" is not available in the public domain. The following guide provides general principles and troubleshooting for optimizing the concentration of a generic IK1 blocker based on established electrophysiological and pharmacological practices. Researchers should adapt these guidelines to their specific experimental context and the known characteristics of the compound being used.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for a novel IK1 blocker?

A1: For a novel compound with unknown potency, it is advisable to start with a wide concentration range to establish a dose-response relationship. A common starting point is to perform serial dilutions covering a logarithmic scale, for instance, from 1 nM to 100 µM. This range is broad enough to capture the activity of many known ion channel blockers.

Q2: How do I determine the optimal concentration of my IK1 blocker?

A2: The optimal concentration is context-dependent and is typically near the IC50 value (the concentration that produces 50% of the maximal inhibition). To determine this, a concentration-response experiment is essential. The concentration that provides a significant block without causing off-target effects or cellular toxicity is generally considered optimal for mechanistic studies.

Q3: What are the common off-target effects to watch for with IK1 blockers?

A3: Off-target effects can include blockade of other potassium channels (e.g., IKr, IKs) or other ion channels, which can alter the action potential duration and cellular excitability in unintended ways. It is crucial to perform specificity assays to characterize the selectivity profile of the blocker.

Q4: How can I be sure the observed effect is due to IK1 blockade?

A4: The gold standard is to use a combination of electrophysiology and, if possible, a known selective IK1 blocker as a positive control. Additionally, expressing the IK1 channel (encoded by the KCNJ2 gene) in a heterologous system (e.g., Xenopus oocytes or HEK293 cells) can confirm that the compound's effect is specific to the IK1 channel.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No observable IK1 block - Compound concentration is too low.- Compound is inactive.- Poor compound solubility.- Increase the concentration of the blocker.- Verify the identity and purity of the compound.- Check the solubility of the compound in your experimental buffer. Consider using a different solvent (e.g., DMSO) at a final concentration that does not affect cell health.
High variability in results - Inconsistent cell health or passage number.- Fluctuation in experimental conditions (e.g., temperature).- Pipetting errors during drug application.- Use cells within a consistent passage number range.- Ensure stable temperature and perfusion rates.- Calibrate pipettes and ensure consistent and rapid application of the compound.
Cell death or unhealthy morphology - Compound toxicity at the tested concentration.- Solvent (e.g., DMSO) toxicity.- Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range.- Ensure the final solvent concentration is below the toxic threshold (typically <0.1% for DMSO).
Unexpected changes in action potential morphology - Off-target effects on other ion channels.- Test the effect of the compound on other relevant ion channels through specific voltage clamp protocols.- Compare the observed effects with those of known selective blockers for other channels.

Experimental Protocols

Protocol 1: Determining the Concentration-Response Curve for an IK1 Blocker using Whole-Cell Patch Clamp

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for the IK1 current.

Materials:

  • Cells expressing IK1 channels (e.g., primary cardiomyocytes, HEK293 cells stably expressing KCNJ2).

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 10 HEPES, 11 EGTA, 1 CaCl2, 2 MgATP (pH adjusted to 7.2 with KOH).

  • Test compound stock solution (e.g., 10 mM in DMSO).

Methodology:

  • Prepare a series of dilutions of the test compound in the external solution, ranging from the lowest to the highest expected effective concentrations.

  • Establish a whole-cell patch clamp configuration on a cell expressing IK1 channels.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of hyperpolarizing and depolarizing voltage steps to elicit the characteristic inward and outward currents of IK1. A typical voltage protocol would be steps from -120 mV to +40 mV in 10 mV increments.

  • Record the baseline IK1 current in the absence of the compound.

  • Perfuse the cell with the lowest concentration of the test compound and record the current after it reaches a steady state.

  • Wash out the compound with the external solution to ensure reversibility.

  • Repeat steps 6 and 7 for each concentration of the test compound, moving from the lowest to the highest concentration.

  • Measure the peak inward current at a specific hyperpolarizing step (e.g., -120 mV) for each concentration.

  • Normalize the current at each concentration to the baseline current.

  • Plot the normalized current as a function of the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC50.

Visualizations

IK1_Blockade_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cardiomyocytes) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare Solutions (Internal & External) Solution_Prep->Patch_Clamp Compound_Dilution Compound Dilution Series Compound_Application Apply Compound Concentrations Compound_Dilution->Compound_Application Baseline_Recording Record Baseline IK1 Patch_Clamp->Baseline_Recording Baseline_Recording->Compound_Application Washout Washout Compound_Application->Washout for each concentration Measure_Current Measure Peak Current Compound_Application->Measure_Current Washout->Compound_Application Normalize_Data Normalize to Baseline Measure_Current->Normalize_Data Plot_Curve Plot Concentration-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Caption: Experimental workflow for determining the IC50 of an IK1 blocker.

Signaling_Pathway IK1_Channel IK1 Channel (Kir2.x) K_Efflux K+ Efflux IK1_Channel->K_Efflux facilitates Repolarization Late Phase of Action Potential Repolarization IK1_Channel->Repolarization contributes to Reduced_K_Efflux Reduced K+ Efflux IK1_Channel->Reduced_K_Efflux Membrane_Potential Resting Membrane Potential (Hyperpolarized) K_Efflux->Membrane_Potential maintains IK1_Blocker IK1 Blocker (e.g., this compound) IK1_Blocker->IK1_Channel inhibits Depolarization Depolarization of Resting Membrane Potential Reduced_K_Efflux->Depolarization leads to AP_Prolongation Prolongation of Action Potential Reduced_K_Efflux->AP_Prolongation leads to

Caption: Signaling pathway showing the effect of an IK1 blocker.

Technical Support Center: Troubleshooting Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic "LY 97119": Publicly available scientific literature and databases do not contain specific information for a compound designated "this compound." Therefore, this technical support center will provide a comprehensive guide to troubleshooting off-target effects for a hypothetical kinase inhibitor, referred to as Inhibitor-Y , which is designed to target a specific kinase, "Kinase-X." The principles, experimental protocols, and troubleshooting strategies outlined here are broadly applicable to researchers, scientists, and drug development professionals working with novel small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cells exhibit a phenotype that is inconsistent with the known function of the target kinase (Kinase-X) after treatment with Inhibitor-Y. How can I determine if this is an off-target effect?

A1: This is a strong indicator of potential off-target activity. Distinguishing between on-target and off-target effects is crucial for the accurate interpretation of your results. Here are the initial steps you should take:

  • Perform a Dose-Response Analysis: A clear correlation between the concentration of Inhibitor-Y and the observed phenotype suggests a specific interaction, though not necessarily with the intended target.[1]

  • Use a Structurally Unrelated Inhibitor: If another inhibitor targeting Kinase-X with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.[1][2]

  • Conduct a Rescue Experiment: Overexpressing a drug-resistant mutant of Kinase-X should reverse the phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases.[3]

  • Profile Inhibitor-Y Against a Kinase Panel: This is a direct method to identify other kinases that are inhibited by your compound.[3]

Q2: I'm observing a significant difference between the biochemical IC50 and the cellular IC50 of Inhibitor-Y. What could be the cause?

A2: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:

  • High Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the kinase. In contrast, intracellular ATP levels are typically much higher, which can outcompete ATP-competitive inhibitors like Inhibitor-Y, leading to a higher cellular IC50.[3]

  • Cellular Efflux Pumps: Inhibitor-Y may be a substrate for efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.[3]

  • Compound Stability and Metabolism: The inhibitor may be unstable or rapidly metabolized in the cellular environment.

  • Target Engagement in a Cellular Context: The conformation or accessibility of Kinase-X within a cell might differ from the purified enzyme used in biochemical assays.

Q3: At higher concentrations, Inhibitor-Y is causing significant cell death. How can I determine if this is due to on-target or off-target toxicity?

A3: It is critical to differentiate between toxicity caused by inhibiting the intended target and toxicity resulting from off-target effects.

  • Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[1] Conduct your functional assays at concentrations at or below this threshold.

  • Compare with Knockdown/Knockout Phenotype: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of Kinase-X. If the genetic knockdown of Kinase-X does not replicate the cytotoxic phenotype observed with Inhibitor-Y, the toxicity is likely due to off-target effects.[4]

  • Use an Inactive Control Compound: If available, a structurally similar but biologically inactive analog of Inhibitor-Y can help determine if the observed toxicity is a non-specific effect of the chemical scaffold.

Quantitative Data Presentation

Effective data presentation is essential for interpreting the selectivity of a kinase inhibitor. Below are examples of how to structure quantitative data for Inhibitor-Y.

Table 1: Kinome Selectivity Profile of Inhibitor-Y at 1 µM

Kinase TargetFamily% Inhibition at 1 µM
Kinase-X (On-Target) TK 97%
Off-Target Kinase-ACAMK88%
Off-Target Kinase-BAGC75%
Off-Target Kinase-CCMGC20%
(other kinases)<10%

Table 2: IC50 Values for On-Target and Key Off-Target Kinases

Kinase TargetOn-Target/Off-TargetBiochemical IC50 (nM)Cellular IC50 (nM)
Kinase-X On-Target 20 80
Off-Target Kinase-AOff-Target95450
Off-Target Kinase-BOff-Target600>1000

Experimental Protocols

1. Kinase Profiling Assay (Radiometric)

  • Objective: To quantify the inhibitory activity of Inhibitor-Y against a broad panel of kinases.[5]

  • Methodology:

    • Incubate the individual kinases with a specific peptide substrate and γ-³²P-ATP in the presence of Inhibitor-Y or a vehicle control (e.g., DMSO).[5]

    • Allow the reaction to proceed for a predetermined time at 30°C.

    • Stop the reaction and separate the radiolabeled, phosphorylated substrate from the residual γ-³²P-ATP.[5]

    • Measure the amount of incorporated radioactivity using a scintillation counter.[5]

    • Calculate the percentage of inhibition relative to the DMSO control.[5]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To validate target engagement and identify off-target binding of Inhibitor-Y in a cellular context.[5]

  • Methodology:

    • Treat intact cells with Inhibitor-Y or a vehicle control.[5]

    • Heat the cells across a range of temperatures to induce protein denaturation and aggregation.[5]

    • Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.[5]

    • Analyze the amount of soluble target protein (and potential off-targets) remaining at each temperature using Western blotting or mass spectrometry. Ligand-bound proteins are generally more stable at higher temperatures.

3. Rescue Experiment using a Resistant Mutant

  • Objective: To determine if the observed cellular phenotype is a direct result of inhibiting the intended target, Kinase-X.[3]

  • Methodology:

    • Introduce a mutation into the ATP-binding site of Kinase-X that confers resistance to Inhibitor-Y without affecting its catalytic activity.

    • Overexpress this resistant mutant of Kinase-X in the cells being studied.

    • Treat the cells with Inhibitor-Y at a concentration that normally produces the phenotype of interest.

    • Observe whether the overexpression of the resistant mutant reverses the phenotype. A reversal strongly indicates an on-target effect.

Visualizations

cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor KinaseX Kinase-X (On-Target) Receptor->KinaseX Activates OffTargetA Off-Target Kinase-A Receptor->OffTargetA Activates Substrate1 Substrate 1 KinaseX->Substrate1 Phosphorylates Phenotype1 Expected Phenotype (e.g., Proliferation) Substrate1->Phenotype1 Substrate2 Substrate 2 OffTargetA->Substrate2 Phosphorylates Phenotype2 Unexpected Phenotype (e.g., Apoptosis) Substrate2->Phenotype2 InhibitorY Inhibitor-Y InhibitorY->KinaseX Inhibits (On-Target) InhibitorY->OffTargetA Inhibits (Off-Target)

Caption: Hypothetical signaling pathway affected by Inhibitor-Y.

cluster_workflow Experimental Workflow for Off-Target Identification Start Observe Unexpected Phenotype with Inhibitor-Y DoseResponse Perform Dose-Response & Cell Viability Assays Start->DoseResponse KinomeProfiling Kinome-wide Selectivity Profiling DoseResponse->KinomeProfiling CETSA Validate Hits with CETSA in Intact Cells KinomeProfiling->CETSA GeneticValidation Genetic Validation (siRNA, CRISPR, Rescue) CETSA->GeneticValidation Conclusion Identify Off-Target(s) Responsible for Phenotype GeneticValidation->Conclusion

Caption: Experimental workflow for off-target identification.

cluster_logic Troubleshooting Logic for Unexpected Results Start Unexpected Phenotype? DoseDependent Is the effect dose-dependent? Start->DoseDependent Rescue Does a resistant mutant rescue the phenotype? DoseDependent->Rescue Yes NonSpecific Non-Specific Toxicity or Compound Artifact DoseDependent->NonSpecific No OnTarget Likely On-Target Effect Rescue->OnTarget Yes OffTarget Likely Off-Target Effect Rescue->OffTarget No

Caption: Logical relationships for troubleshooting cell-based assays.

References

How to prevent degradation of LY 97119 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LY 97119, also known as LY294002. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution, with a focus on preventing its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CAS Number: 154447-36-6), widely known as LY294002, is a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks). It acts as an ATP-competitive inhibitor, targeting the p110 catalytic subunit of Class I PI3Ks, which are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell proliferation, growth, survival, and metabolism. By inhibiting PI3K, LY294002 effectively blocks the downstream signaling cascade, making it a valuable tool for studying cellular processes and for cancer research.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. It is sparingly soluble in aqueous solutions. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?

A3: Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: The lyophilized powder should be stored at -20°C for long-term storage, where it can be stable for up to two years. For short-term storage, 4°C is acceptable.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at -20°C or -80°C. Stored correctly, DMSO stock solutions are generally stable for up to 2 years at -20°C.

Q4: How can I prevent the degradation of this compound in my experimental solutions?

A4: To minimize degradation, adhere to the following guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents. DMSO is a common choice due to its solvating power and relative stability.

  • pH of Aqueous Solutions: The stability of this compound in aqueous solutions is pH-dependent. While specific quantitative data on its degradation profile across a wide pH range is limited, as a general practice for many small molecules, neutral to slightly acidic pH (around 6-7) is often preferable to alkaline conditions to prevent base-catalyzed hydrolysis.

  • Temperature: Keep solutions, especially working dilutions in aqueous buffers, cool and use them as quickly as possible after preparation. Avoid prolonged exposure to elevated temperatures.

  • Light Exposure: Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a significant factor for many organic molecules.

  • Avoid Contaminants: Ensure all glassware and equipment are clean and free of contaminants that could catalyze degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological activity Degradation of this compound in stock or working solutions.- Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Protect all solutions from light and store at the recommended temperature.- Prepare working dilutions immediately before use.- Verify the concentration of your stock solution using a spectrophotometer or HPLC.
Precipitation of the compound in aqueous media Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.- If precipitation occurs, try preparing a more dilute stock solution or using a different, compatible solvent system if your experimental design allows.
Off-target effects observed in experiments This compound is known to inhibit other kinases and cellular proteins besides PI3K.- Be aware of the known off-target effects of this compound, which include inhibition of casein kinase 2 (CK2), mTOR, and others.[1][2] - Use the lowest effective concentration of this compound to minimize off-target activity.- Consider using more specific PI3K inhibitors as controls if available for your experimental system.- Confirm key findings using alternative methods or inhibitors.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of this compound. The molecular weight of this compound is 307.34 g/mol . For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.07 mg of the compound.

    • Add the appropriate volume of DMSO to the solid compound.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

PI3K/Akt Signaling Pathway Inhibition by this compound

PI3K_Akt_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates LY97119 This compound (LY294002) LY97119->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow Prep Prepare this compound Solution Stress Expose to Stress Conditions (e.g., pH, Temp, Light) Prep->Stress Sampling Collect Samples at Time Points Stress->Sampling Analysis Analyze by Stability- Indicating HPLC Sampling->Analysis Data Quantify Degradation & Identify Degradants Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Refining Patch Clamp Protocols for LY 97119 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LY 97119 in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets in patch clamp studies?

A1: this compound is a tertiary homolog of clofilium and functions as a blocker of specific potassium channels. Its primary targets identified in electrophysiological studies are:

  • Transient Outward Potassium Current (Ito): this compound is an inhibitor of Ito, a key current in the early repolarization phase of the cardiac action potential.[1][2]

  • Inwardly Rectifying Potassium Current (IK1): Unlike its parent compound clofilium, this compound also inhibits IK1, which is crucial for maintaining the resting membrane potential and final repolarization.

  • Human Ether-à-go-go-Related Gene (hERG) Channel: This channel, responsible for the rapid delayed rectifier potassium current (IKr), is also a target of this compound, which is a critical consideration for cardiac safety profiling.

Q2: What is the recommended concentration range for this compound in my experiments?

A2: The optimal concentration of this compound will depend on the specific ion channel you are studying and the experimental conditions. Based on available data, here are some starting points:

  • For Ito inhibition , the median inhibitory concentration (IC50) has been reported to be approximately 0.9 µM.[1]

  • For hERG channel block , the IC50 has been observed at 43 nM. A full dose-response curve should be generated in your specific experimental system to determine the optimal concentration for your study.

Q3: How quickly does this compound reach its steady-state effect?

A3: Studies have shown that steady-state inhibition of Ito with this compound is achieved relatively quickly, typically within 5 minutes of application. This is a notable difference from clofilium, which can take over 3 hours to reach a steady state.

Q4: Is the block produced by this compound use-dependent?

A4: this compound has been shown to produce very little use-dependent inhibition of Ito, especially when compared to clofilium. This suggests a relatively fast unbinding rate upon repolarization.

Troubleshooting Guide

Problem 1: Unstable gigaseal formation when studying this compound effects.

  • Possible Cause: Contamination of the pipette tip or cell membrane.

  • Solution:

    • Ensure your pipette solution is freshly filtered (0.2 µm filter).

    • Fire-polish your recording pipettes to create a smooth surface.

    • Maintain a clean extracellular solution and perfusion system.

    • Approach the cell with positive pressure and release it only upon clear contact with the cell membrane to prevent debris from adhering to the pipette tip.

Problem 2: Gradual rundown of Ito or IK1 currents during baseline recording, even before this compound application.

  • Possible Cause: Dialysis of essential intracellular components into the patch pipette or poor cell health.

  • Solution:

    • Include ATP (2-5 mM) and GTP (0.1-0.5 mM) in your intracellular solution to support cellular metabolism.

    • Use the perforated patch technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular environment.

    • Ensure cells are healthy and not passaged too many times if using a cell line. For primary cells, use them within a few hours of isolation.

Problem 3: The inhibitory effect of this compound is not reversible after washout.

  • Possible Cause: While this compound is expected to have a faster off-rate than clofilium, incomplete washout or high concentrations could lead to prolonged or seemingly irreversible block.

  • Solution:

    • Increase the washout period with a continuous and rapid perfusion of the external solution.

    • Use the lowest effective concentration of this compound as determined by your dose-response curve.

    • Consider if the compound is "trapped" within the channel, a phenomenon seen with some potassium channel blockers. This may require specific voltage protocols to facilitate unbinding.

Problem 4: High variability in the percentage of current block by this compound between cells.

  • Possible Cause: Inconsistent experimental conditions or variability in channel expression levels.

  • Solution:

    • Maintain a constant temperature, as ion channel kinetics are temperature-sensitive.

    • Ensure your voltage protocols are applied consistently to each cell.

    • If using a cell line, ensure you are recording from cells at a similar passage number and confluency.

    • For primary cells, there can be inherent biological variability. Increase your sample size (n-number) to obtain a more reliable mean effect.

Quantitative Data Summary

CompoundTarget ChannelParameterValueCell TypeReference
This compoundTransient Outward K+ Current (Ito)IC500.9 µMRat Ventricular Myocytes[1]
This compoundhERG (IKr)IC5043 nMHEK293 Cells

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of Transient Outward K+ Current (Ito)
  • Cell Preparation: Isolate ventricular myocytes from adult rat hearts using established enzymatic digestion protocols. Allow cells to stabilize in a holding solution for at least 1 hour before recording.

  • Solutions:

    • Extracellular Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To block Na+ and Ca2+ channels, add 0.5 mM CdCl2 and 1 µM Tetrodotoxin (TTX).

    • Intracellular (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH.

  • Recording:

    • Obtain a gigaseal (>1 GΩ) and establish whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit Ito, apply a brief (50 ms) prepulse to -40 mV to inactivate any remaining Na+ channels, followed by a series of depolarizing voltage steps from -30 mV to +60 mV in 10 mV increments for 500 ms.

    • Record currents before and after application of this compound.

Protocol 2: Whole-Cell Voltage Clamp Recording of Inwardly Rectifying K+ Current (IK1)
  • Cell Preparation: As described in Protocol 1.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Recording:

    • Establish whole-cell configuration with a holding potential of -80 mV.

    • Apply a series of hyperpolarizing voltage steps from -120 mV to -40 mV in 10 mV increments for 400 ms.

    • The inward current at the beginning of the hyperpolarizing pulse represents IK1.

    • Record currents in the absence and presence of this compound.

Protocol 3: Whole-Cell Voltage Clamp Recording of hERG Current (IKr)
  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Solutions:

    • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Recording:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current.

    • The peak amplitude of the tail current is measured to assess hERG channel activity.

    • Record tail currents before and after the application of various concentrations of this compound to determine the IC50.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation cluster_patch Patch Clamp Recording cluster_analysis Data Analysis cell_isolation Cell Isolation/ Culture cell_plating Plating on Coverslips cell_isolation->cell_plating gigaseal Gigaseal Formation cell_plating->gigaseal pipette_pulling Pipette Pulling & Fire-Polishing pipette_pulling->gigaseal whole_cell Whole-Cell Configuration gigaseal->whole_cell baseline_rec Baseline Current Recording whole_cell->baseline_rec drug_app This compound Application baseline_rec->drug_app post_drug_rec Post-Drug Recording drug_app->post_drug_rec washout Washout post_drug_rec->washout data_acq Data Acquisition washout->data_acq current_analysis Current-Voltage Analysis data_acq->current_analysis dose_response Dose-Response Curve current_analysis->dose_response

Caption: General experimental workflow for patch clamp studies of this compound.

ito_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ito Ito Channel (Kv4.x + KChIP) AP_Repol Action Potential Phase 1 Repolarization Ito->AP_Repol Modulates CaMKII CaMKII Hypertrophy Cardiac Hypertrophy CaMKII->Hypertrophy Calcineurin Calcineurin Calcineurin->Hypertrophy Ca_Influx Ca2+ Influx (L-type Ca2+ channels) AP_Repol->Ca_Influx Influences Ca_Influx->CaMKII Activates Ca_Influx->Calcineurin Activates LY97119 This compound LY97119->Ito Inhibition

Caption: Signaling pathways modulated by the transient outward current (Ito).

ik1_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IK1 IK1 Channel (Kir2.x) RMP Resting Membrane Potential IK1->RMP Maintains Final_Repol Final Phase of Repolarization IK1->Final_Repol Contributes to GPCR G-Protein Coupled Receptor (GPCR) G_protein Gβγ Subunit GPCR->G_protein Activates G_protein->IK1 Modulates LY97119 This compound LY97119->IK1 Inhibition Ligand Ligand (e.g., Acetylcholine) Ligand->GPCR

Caption: Signaling pathways involving the inward rectifier K+ current (IK1).

References

Technical Support Center: Addressing Variability in Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "LY 97119" is not publicly available. The following technical support center provides a comprehensive guide to troubleshooting common causes of variability in experimental outcomes for researchers, scientists, and drug development professionals working with investigational compounds.

This guide is designed to help you identify and mitigate potential sources of error in your experiments, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in cell-based assays?

Variability in cell-based assays can be broadly categorized into three main sources:

  • Biological Variability: This is the inherent variation within and between biological systems. It includes differences in cell lines, passage numbers, cell confluency, and genetic drift over time.[1][2][3] For in vivo studies, factors such as the age, sex, weight, and genetic background of the animals contribute to biological variability.[4]

  • Technical Variability: This arises from the experimental process itself. Common causes include pipetting errors, inconsistent sample handling, variations in incubation times, and instrument-related fluctuations.[2][3][5]

  • Environmental Variability: Factors such as temperature and CO2 fluctuations in incubators, as well as contamination with bacteria, fungi, or mycoplasma, can significantly impact experimental results.[6][7]

Q2: How can I ensure the consistency and reliability of my cell cultures?

Maintaining healthy and consistent cell cultures is fundamental to reproducible research. Key practices include:

  • Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination.[6][7]

  • Mycoplasma Testing: Routinely test for mycoplasma contamination, as it can alter cellular physiology and affect experimental outcomes.[8]

  • Standardized Passaging: Use a consistent and documented passaging protocol, including cell density and passage frequency, to maintain cell health.[6]

  • Aseptic Technique: Maintain strict aseptic conditions to prevent microbial contamination.[6][7]

Q3: My experimental compound shows inconsistent efficacy between experiments. What should I investigate first?

Inconsistent compound efficacy is a common issue. A systematic approach to troubleshooting should include:

  • Compound Preparation: Always prepare fresh serial dilutions for each experiment. Ensure the compound is fully solubilized and has not precipitated in the assay medium.[9]

  • Pipette Calibration: Verify the calibration of your pipettes to minimize inaccuracies in compound dilutions.[9]

  • Consistent Solvent Concentration: Maintain a consistent and non-toxic final concentration of solvents like DMSO (typically ≤ 0.1%).[9]

  • Cell Seeding Density: Ensure a homogenous cell suspension and consistent seeding density, as cell number can influence the apparent efficacy of a compound.[5]

Q4: What is the "edge effect" in microplates, and how can I mitigate it?

The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate exhibit different results from the interior wells, often due to increased evaporation.[9] To minimize this effect:

  • Fill the peripheral wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[5][9]

  • Ensure proper stacking of plates in the incubator to allow for uniform temperature and gas exchange.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered in various experimental assays.

General In Vitro Assay Troubleshooting
Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.[9]
Pipetting errors during reagent addition.Verify pipette calibration and use a consistent pipetting technique. Consider using a multichannel pipette for critical steps.[5]
"Edge effects" in microplates.Fill peripheral wells with sterile media or PBS to minimize evaporation.[5][9]
High Background Signal Insufficient washing or blocking.Increase the number of wash steps or optimize the blocking buffer concentration and incubation time.[10]
Reagents at too high a concentration.Titrate reagents, such as antibodies, to determine the optimal concentration for a good signal-to-noise ratio.[9][11]
Cross-contamination between wells.Be careful during pipetting to avoid splashing and use fresh pipette tips for each well.[9][11]
Low or No Signal Inactive reagents (e.g., antibodies, enzymes).Ensure reagents are stored correctly, have not expired, and test their activity.[9]
Incorrect reagent preparation or order of addition.Carefully follow the protocol for preparing solutions and the sequence of their addition.
Insufficient incubation times.Adhere to the recommended incubation times in the protocol.[10]
Western Blot Troubleshooting
Problem Potential Cause Recommended Solution
Patchy or Uneven Blots Air bubbles trapped between the gel and membrane during transfer.Carefully assemble the transfer sandwich to remove any air bubbles.[12][13]
Inadequate blocking or antibody binding.Optimize blocking conditions and ensure even agitation during antibody incubation.
Weak or No Bands Low concentration of antibody or antigen.Increase the antibody concentration or the amount of protein loaded.[13]
Inefficient protein transfer.Verify the transfer setup and conditions. Check the membrane for transferred protein using a reversible stain like Ponceau S.
Inactive secondary antibody or detection reagent.Use fresh, properly stored reagents.[13]
High Background Antibody concentration is too high.Titrate the primary and secondary antibodies to find the optimal dilution.[13]
Insufficient washing.Increase the number and duration of wash steps.

Experimental Protocols

Detailed and consistent execution of protocols is critical for minimizing variability.

Cell Viability (MTT) Assay Protocol

This protocol outlines the key steps for assessing cell viability using the MTT assay, highlighting areas prone to variability.

  • Cell Seeding:

    • Culture cells to a consistent confluency (logarithmic growth phase).

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Count cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well). This must be optimized for each cell line.[14]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate overnight to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare fresh serial dilutions of the experimental compound. The final solvent concentration should be consistent across all wells and not exceed 0.1%.

    • Remove the old medium and add 100 µL of the compound dilutions. Include vehicle and untreated controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[15]

    • Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the MTT solution without disturbing the formazan crystals.[16]

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well.[15]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16]

    • Read the absorbance at 570-590 nm using a microplate reader.[16]

Visualizations

Troubleshooting Workflow for Experimental Variability

G Troubleshooting Workflow for Experimental Variability start Inconsistent Experimental Results Observed cat Categorize the Issue (e.g., High Variability, Low Signal, High Background) start->cat rev_prot Review Experimental Protocol and Records cat->rev_prot check_reagents Check Reagents (e.g., Expiration Dates, Storage, Preparation) rev_prot->check_reagents check_cells Check Cell Culture (e.g., Passage #, Contamination, Authentication) rev_prot->check_cells check_equip Check Equipment (e.g., Pipette Calibration, Incubator Temp/CO2) rev_prot->check_equip isolate Isolate and Test One Variable at a Time check_reagents->isolate check_cells->isolate check_equip->isolate implement Implement Changes to Protocol isolate->implement Variable Identified validate Validate New Protocol with Control Experiments implement->validate validate->isolate Unsuccessful end Consistent Results Achieved validate->end Successful

Caption: A systematic workflow for identifying and resolving sources of experimental variability.

Sources of Variability in In Vitro Assays

G Sources of Variability in In Vitro Assays root Experimental Variability bio Biological root->bio tech Technical root->tech env Environmental root->env cell_line Cell Line Integrity bio->cell_line passage Passage Number bio->passage confluency Cell Confluency bio->confluency pipetting Pipetting Errors tech->pipetting timing Incubation Times tech->timing reagents Reagent Preparation tech->reagents temp Temperature/CO2 env->temp contamination Contamination env->contamination plate_effect Plate Edge Effects env->plate_effect

Caption: Key sources of variability in in vitro experimental settings.

References

Technical Support Center: LY294002 (LY 97119)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when using the PI3K inhibitor LY294002 (also referred to as LY 97119).

Troubleshooting Guide: Minimizing Non-Specific Binding of LY294002

High background or non-specific binding can obscure true experimental results. This guide provides a systematic approach to identifying and mitigating these issues in common immunoassays.

Issue: High Background Signal in ELISA or Western Blot

High background can manifest as excessive color development in ELISA or a generally dark membrane in Western blotting, making it difficult to distinguish the specific signal from noise.

Potential Cause Recommended Solution
Suboptimal Blocking Increase blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; if using Bovine Serum Albumin (BSA), try casein-based blockers, which can sometimes provide lower backgrounds.[1][2] Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA or non-fat dry milk).
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5 washes). Increase the duration of each wash (e.g., from 5 to 10 minutes with agitation). Add a non-ionic detergent like Tween-20 (0.05% - 0.1%) to the wash buffer to help reduce hydrophobic interactions.[3][4]
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal balance between specific signal and background. High antibody concentrations can lead to increased non-specific binding.
Cross-Reactivity of Antibodies Ensure the secondary antibody is specific to the primary antibody's host species. Consider using pre-adsorbed secondary antibodies to minimize cross-reactivity with other proteins in the sample.
Issues with Small Molecule Inhibitor Small molecule inhibitors like LY294002 can sometimes interact non-specifically with proteins or surfaces due to hydrophobic or electrostatic interactions.[5] Consider including a blocking protein like BSA (0.1-1%) in your inhibitor dilution buffer.[5] Ensure the final DMSO concentration is low and consistent across all samples, as high concentrations can contribute to non-specific effects.

Frequently Asked Questions (FAQs)

Q1: What is LY294002 (this compound) and how does it work?

A1: LY294002 is a potent and cell-permeable inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][3] It acts as an ATP-competitive inhibitor, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets.[6][7] This inhibition blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[8][9] LY294002 is widely used in research to study the roles of this pathway in various cellular processes and in diseases like cancer.[10][11]

Q2: We are observing off-target effects in our cell-based assays with LY294002. Is this related to non-specific binding?

A2: Yes, off-target effects can be considered a form of non-specific binding at a cellular level. While LY294002 is a potent PI3K inhibitor, some studies have shown that it can interact with other kinases and proteins, especially at higher concentrations.[4][11] To mitigate this, it is crucial to use the lowest effective concentration of LY294002, as determined by a dose-response experiment. Including proper controls, such as an inactive analog if available, can also help differentiate between PI3K-specific and off-target effects.

Q3: Can the composition of my assay buffer affect the non-specific binding of LY294002?

A3: Absolutely. The pH and ionic strength of your buffer can influence non-specific interactions.[5] Adjusting the pH closer to the isoelectric point of your target protein or increasing the salt concentration (e.g., NaCl) can help minimize electrostatic interactions that may contribute to non-specific binding of small molecules.[5]

Q4: What are the best practices for preparing and storing LY294002 to maintain its activity and minimize issues?

A4: LY294002 is typically dissolved in DMSO to create a concentrated stock solution.[12] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in an appropriate aqueous buffer just before use. Avoid prolonged storage of diluted solutions.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for Western Blotting

This protocol is designed to determine the most effective blocking buffer to minimize non-specific binding of antibodies and LY294002 to the membrane.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)

  • Tween-20

  • Bovine Serum Albumin (BSA)

  • Non-fat dry milk

  • Casein-based blocker

Procedure:

  • After protein transfer, cut the membrane into strips, ensuring each strip contains relevant lanes for comparison.

  • Wash each strip briefly with TBST (TBS with 0.1% Tween-20) or PBST (PBS with 0.1% Tween-20).

  • Prepare different blocking buffers to be tested:

    • 5% w/v non-fat dry milk in TBST

    • 5% w/v BSA in TBST

    • 1% w/v casein in TBS

  • Incubate each membrane strip in a different blocking buffer for 1-2 hours at room temperature with gentle agitation.

  • Proceed with your standard primary and secondary antibody incubation steps, using the corresponding blocking buffer for antibody dilution.

  • After detection, compare the background levels on each strip to identify the optimal blocking agent for your specific antibody and sample combination.

Protocol 2: General Immunoassay Workflow with LY294002 Treatment

This protocol outlines a general workflow for treating cells with LY294002 and subsequently analyzing protein phosphorylation via Western blotting.

Materials:

  • Cultured cells

  • Cell culture medium

  • LY294002 stock solution (in DMSO)

  • PBS

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Cell Treatment:

    • Prepare working solutions of LY294002 in cell culture medium at various concentrations (a dose-response is recommended).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest LY294002 concentration).

    • Remove the old medium and add the medium containing LY294002 or vehicle.

    • Incubate for the desired time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Perform SDS-PAGE, protein transfer, blocking, and antibody incubations according to standard protocols.

    • Detect the signal using an appropriate method (e.g., chemiluminescence).

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts LY294002 LY294002 LY294002->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY294002.

Immunoassay_Workflow cluster_plate Microplate/Membrane Coating 1. Antigen/Antibody Coating Washing1 Wash Coating->Washing1 Blocking 2. Blocking Washing2 Wash Blocking->Washing2 Sample 3. Sample Incubation Washing3 Wash Sample->Washing3 Detection 4. Detection Antibody Washing4 Wash Detection->Washing4 Substrate 5. Substrate Addition Signal 6. Signal Reading Substrate->Signal Washing1->Blocking Washing2->Sample Washing3->Detection Washing4->Substrate

Caption: A generalized workflow for immunoassays such as ELISA or Western blot.

Troubleshooting_Tree Start High Non-Specific Binding Observed Check_Blocking Is blocking optimized? Start->Check_Blocking Optimize_Blocking Increase blocking time/ concentration. Test alternative blockers (e.g., casein). Check_Blocking->Optimize_Blocking No Check_Washing Are washing steps adequate? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase number/duration of washes. Add Tween-20 to wash buffer. Check_Washing->Optimize_Washing No Check_Antibody Is antibody concentration optimal? Check_Washing->Check_Antibody Yes Optimize_Washing->Check_Antibody Titrate_Antibody Perform antibody titration to find optimal concentration. Check_Antibody->Titrate_Antibody No Check_Inhibitor Could the inhibitor be a contributing factor? Check_Antibody->Check_Inhibitor Yes Titrate_Antibody->Check_Inhibitor Optimize_Inhibitor Add BSA to inhibitor dilution buffer. Ensure low DMSO concentration. Check_Inhibitor->Optimize_Inhibitor Yes Resolved Issue Resolved Check_Inhibitor->Resolved No Optimize_Inhibitor->Resolved

Caption: A decision tree for troubleshooting non-specific binding issues.

References

Technical Support Center: Long-Term Storage of LY 97119

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guideline for the long-term storage of a hypothetical novel small molecule research compound, designated as LY 97119. Specific storage conditions should always be determined based on empirical stability data for the actual compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal temperature and humidity conditions for long-term storage of this compound?

A1: For long-term stability, it is recommended to store this compound at ≤ -20°C in a desiccated environment. For short-term storage (weeks to a few months), 2-8°C may be acceptable, but this should be verified with stability data. Room temperature storage is generally not recommended without extensive stability testing that confirms the compound's integrity under these conditions. Humidity should be kept low to prevent hydrolysis, a common degradation pathway for many small molecules. Storing the compound in a sealed container with a desiccant is a best practice.

Q2: How does light exposure affect the stability of this compound?

A2: Light, particularly UV light, can cause photolytic degradation of sensitive compounds. It is crucial to protect this compound from light by storing it in an amber vial or a light-blocking container. All handling of the compound should be performed under subdued light conditions to the extent possible. Photostability studies are essential to determine the compound's specific sensitivity to light.

Q3: Should this compound be stored as a solid or in solution?

A3: For long-term storage, this compound should be stored as a dry, solid powder. Storage in solution is generally not recommended for extended periods as it can accelerate degradation. Solvents can participate in degradation reactions (e.g., hydrolysis, solvolysis) and may be more susceptible to microbial contamination. If you must store it in solution for a short period, use a high-purity, anhydrous solvent, and store at ≤ -20°C.

Q4: What is the recommended procedure for handling this compound upon removal from long-term storage?

A4: To prevent condensation of atmospheric moisture onto the cold compound, it is critical to allow the container of this compound to equilibrate to room temperature before opening. This typically takes 30-60 minutes, depending on the container size. Once at room temperature, the container can be opened in a controlled, low-humidity environment (e.g., a glove box or a desiccator) to weigh out the desired amount.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (color, texture) of the solid compound. Degradation of the compound due to improper storage (exposure to light, heat, or moisture).Do not use the compound. Perform analytical tests (e.g., HPLC, LC-MS) to assess purity and identify potential degradants. Review storage procedures and logs to identify any deviations from the recommended conditions.
Difficulty dissolving the compound after storage. The compound may have degraded into less soluble impurities, or it may have absorbed moisture, leading to clumping.Try sonicating the sample to aid dissolution. If it still does not dissolve, the purity may be compromised. Analyze the sample for purity and compare it to a fresh lot if available.
Inconsistent or unexpected experimental results. This could be due to the degradation of this compound, leading to a lower effective concentration of the active compound.Qualify the purity and integrity of the stored compound using a stability-indicating analytical method like HPLC. Prepare fresh solutions from a new or validated stock for critical experiments.
Precipitation observed in a stock solution stored in the freezer. The solubility of the compound may be significantly lower at the storage temperature, or the solvent may have partially evaporated, increasing the concentration.Allow the solution to warm to room temperature and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or the compound may have degraded. It is advisable to prepare fresh solutions.

Quantitative Data Presentation

Table 1: Long-Term Stability of this compound (Solid State)
Storage ConditionTime PointPurity (%) by HPLCAppearance
-20°C / Desiccated 0 Months99.8White Powder
12 Months99.7White Powder
24 Months99.6White Powder
4°C / Desiccated 0 Months99.8White Powder
12 Months98.5White Powder
24 Months97.1Off-white Powder
25°C / 60% RH 0 Months99.8White Powder
3 Months95.2Yellowish Powder
6 Months90.1Yellowish Powder
Table 2: Forced Degradation Study of this compound
Stress ConditionDurationPurity (%) by HPLCMajor Degradant (% Area)
Acid Hydrolysis (0.1 N HCl) 24 hours85.312.1 (Deg-1)
Base Hydrolysis (0.1 N NaOH) 24 hours78.918.5 (Deg-2)
Oxidation (3% H₂O₂) 24 hours92.16.8 (Deg-3)
Thermal (80°C) 48 hours96.52.9 (Deg-4)
Photolytic (ICH Q1B) 8 hours94.74.5 (Deg-5)

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound and detecting any degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Chromatographic Conditions:

  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase (50:50 A:B) to a final concentration of 0.1 mg/mL.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

1. Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

2. Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic: Add 0.1 N HCl and incubate at 60°C.

    • Basic: Add 0.1 N NaOH and incubate at 60°C.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate a solid sample and a solution sample at 80°C.

    • Photolytic: Expose a solid sample and a solution sample to light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to determine the percentage of degradation and to identify the mass of the degradation products.

Mandatory Visualizations

G Stability Study Workflow for this compound cluster_0 Planning cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion a Define Storage Conditions (-20°C, 4°C, 25°C/60%RH) b Select Batches (Minimum 3) a->b c Develop & Validate Stability-Indicating Method (HPLC) b->c d Place Samples in Stability Chambers c->d e Pull Samples at Scheduled Time Points (0, 3, 6, 12, 24 months) d->e f Perform Analytical Tests (HPLC, Appearance, etc.) e->f g Identify & Quantify Degradation Products f->g h Analyze Data & Determine Degradation Rate g->h i Establish Recommended Storage Conditions & Retest Period h->i

Caption: A typical workflow for conducting a long-term stability study.

G Hypothetical Signaling Pathway for this compound cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates LY97119 This compound LY97119->MEK Inhibits

Caption: A potential mechanism of action for this compound as a MEK inhibitor.

Technical Support Center: Improving Reproducibility of GPR40 Agonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving GPR40 agonists, such as LY 97119.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro and in vivo experiments with GPR40 agonists.

In Vitro Assay Troubleshooting

Question 1: We are observing a lower-than-expected potency (higher EC50) for our GPR40 agonist in our calcium mobilization assay. What are the potential causes?

Answer: Inconsistent potency in calcium mobilization assays can arise from several factors. If your results deviate significantly from expected values, consider the following:

  • Cell Health and Passage Number: Use cells with healthy morphology and within a consistent, low passage number. GPR40 receptor expression can decrease with excessive passaging.[1]

  • Assay Conditions:

    • Cell Density: Ensure consistent cell seeding density. Overly confluent or sparse cells can lead to variable responses.[1]

    • Dye Loading: The optimal concentration of calcium-sensitive dyes like Indo-1 or Fluo-4 AM can vary with cell type. Titrate the dye concentration to find the optimal range for your specific cells, as overloading can blunt the calcium response.[2][3]

    • Temperature: Ensure samples are equilibrated to 37°C before data acquisition.[3][4]

  • Compound Integrity:

    • Storage and Handling: Ensure the GPR40 agonist has been stored correctly and was properly reconstituted. Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a concentrated stock for each experiment.[1]

  • Instrument Settings: Verify that the fluorescence plate reader or flow cytometer is calibrated and that the settings are optimized for the specific dye being used.[1][3]

Question 2: We are seeing high variability between replicate wells in our IP-1 accumulation assay. Why might this be happening?

Answer: High variability in IP-1 assays can obscure real effects. Key factors to investigate include:

  • Inconsistent Cell Numbers: Ensure a homogenous cell suspension and accurate dispensing into each well.

  • Edge Effects: Plate "edge effects" can be a significant source of variability. To mitigate this, avoid using the outer wells of the microplate for experimental samples, or ensure they are filled with a buffer solution.

  • Reagent Pipetting: Inconsistent pipetting, especially of small volumes of agonist or detection reagents, can introduce significant errors.[1] Use calibrated pipettes and consider using automated liquid handlers for improved precision.

  • Incubation Times: Adhere strictly to the optimized incubation times for both agonist stimulation and detection reagent steps.[5][6]

Question 3: Our GPR40 agonist shows potent activity in the calcium mobilization assay but is weak or inactive in the glucose-dependent insulin secretion (GDIS) assay. What could explain this discrepancy?

Answer: This discrepancy may be due to apparent ligand-biased signaling or differences in assay kinetics.

  • Assay Kinetics: Calcium flux measurements are typically transient, occurring within minutes of compound addition. In contrast, GDIS and β-arrestin recruitment assays involve longer incubation periods (e.g., 90 minutes to 2 hours).[7]

  • Ligand-Biased Signaling: GPR40 can signal through both G-protein-mediated (Gq) and non-G-protein-mediated (e.g., β-arrestin) pathways.[7] Potency in a Gq-driven calcium flux assay may not always correlate with a more integrated cellular response like insulin secretion, which can be influenced by β-arrestin signaling.[7] Consider running a β-arrestin recruitment assay to further characterize the agonist's signaling profile.[7]

  • Cellular Context: The cell line used can significantly impact the outcome. While recombinant cell lines like HEK293 or CHO are suitable for initial screening, insulin-secreting cell lines like MIN6 or primary islets are more physiologically relevant for GDIS assays.[7][8]

In Vivo Experiment Troubleshooting

Question 4: We are observing inconsistent glucose-lowering effects in our animal models. What are the potential sources of variability?

Answer: In vivo studies are subject to numerous variables that can impact reproducibility.

  • Animal Model: The age, sex, and metabolic state of the animal model should be consistent. The severity of diet-induced obesity or diabetes can influence the magnitude of the therapeutic response.[1]

  • Drug Administration: Ensure consistent administration techniques (e.g., oral gavage, subcutaneous injection). The formulation and vehicle used can also affect drug absorption and bioavailability.[1]

  • Acclimation: Properly acclimate animals to handling and experimental procedures to minimize stress, which can affect feeding behavior, body weight, and glucose metabolism.[1]

Toxicity and Off-Target Effects

Question 5: We are concerned about potential liver and β-cell toxicity with our GPR40 agonist. What should we consider?

Answer: Hepatotoxicity and β-cell toxicity are known risks for some GPR40 agonists.

  • Liver Toxicity: Drug-induced liver injury (DILI) has been a significant challenge, leading to the termination of clinical trials for the GPR40 agonist TAK-875.[9][10][11][12] This toxicity is thought to be compound-specific and may be related to the formation of reactive acyl-glucuronide metabolites.[9][11] It is crucial to evaluate the metabolic profile of your compound and conduct in vitro toxicity studies using hepatocytes.[9][10]

  • β-Cell Toxicity: Chronic activation of GPR40, particularly by some Ago-PAMs (Positive Allosteric Modulation agonists), has been linked to β-cell damage and impaired function in preclinical models.[11][13] However, this effect appears to be compound-dependent, with some partial agonists not showing β-cell toxicity in long-term studies.[11][13] Long-term in vitro studies with insulin-secreting cells and chronic in vivo studies are necessary to assess this risk.

Data Presentation

Table 1: Comparative In Vitro Potency (EC50) of Selected GPR40 Agonists

CompoundAssay TypeSpeciesEC50 (nM)Reference
Xelaglifam Inositol Phosphate-1 AccumulationNot Specified0.76[5]
Ca2+ MobilizationNot Specified20[5]
β-arrestin RecruitmentNot Specified68[5]
TAK-875 Not specifiedNot specifiedNot specified
AMG 837 Calcium FluxHumanPartial Agonist[5]
AM-1638 Not SpecifiedHuman160[5]
ZYDG2 Inositol 1-Phosphate ELISANot Specified41[12]
Ca2+ MobilizationNot Specified17[12]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following Gq-coupled receptor activation.

  • Cell Culture: Seed GPR40-expressing cells (e.g., HEK293, CHO) into a black, clear-bottom 96-well microplate and culture overnight.[5]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[2][5]

  • Incubation: Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.[5]

  • Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Add the GPR40 agonist at various concentrations.[5]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time to capture the transient calcium flux.[5]

  • Data Analysis: Determine the peak fluorescence response for each concentration and calculate EC50 values from the resulting concentration-response curve.[5]

Protocol 2: Inositol Monophosphate (IP-1) Accumulation Assay

This assay quantifies Gq-coupled receptor activation by measuring the accumulation of IP-1, a stable downstream metabolite of IP3.

  • Cell Culture: Plate GPR40-expressing cells in a suitable microplate and culture overnight.[5]

  • Cell Stimulation: Remove the culture medium and replace it with a stimulation buffer containing LiCl and the GPR40 agonist at various concentrations.[5]

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for IP-1 accumulation.[5]

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).[5]

  • Measurement: After a further incubation period, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced.[5]

  • Data Analysis: Calculate EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[5]

Protocol 3: cAMP Accumulation Assay

This assay is used to determine if a GPR40 agonist also signals through the Gs pathway.

  • Cell Culture: Plate GPR40-expressing cells (e.g., transiently transfected COS-7 cells) in a suitable microplate.[14]

  • Agonist Stimulation: Treat the cells with the GPR40 agonist at various concentrations for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay, such as an HTRF-based kit. In this format, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[15][16]

  • Data Analysis: The signal is inversely proportional to the concentration of cAMP in the cell lysate. Calculate EC50 values from the concentration-response curve.[14]

Mandatory Visualization

GPR40_Signaling_Pathways GPR40 Signaling Pathways cluster_agonist GPR40 Agonists cluster_gq Gq Pathway cluster_gs Gs Pathway (Full Agonists) Partial Agonist Partial Agonist GPR40 GPR40 Partial Agonist->GPR40 Full Agonist / Ago-PAM Full Agonist / Ago-PAM Full Agonist / Ago-PAM->GPR40 Gq Gq GPR40->Gq Gs Gs GPR40->Gs Full Agonists PLC PLC Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca2+ Release (from ER) IP3->Ca_release Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP produces Incretin_Secretion Incretin Secretion (GLP-1, GIP) cAMP->Incretin_Secretion

Caption: GPR40 signaling pathways for partial and full agonists.

Experimental_Workflow General Experimental Workflow for GPR40 Agonist Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Start Start Calcium_Assay Primary Screen: Calcium Mobilization Assay Start->Calcium_Assay IP1_Assay Secondary Screen: IP-1 Accumulation Assay Calcium_Assay->IP1_Assay Confirm Gq Activity cAMP_Assay Gs Pathway Screen: cAMP Accumulation Assay IP1_Assay->cAMP_Assay Characterize Agonist Type GDIS_Assay Functional Screen: Glucose-Dependent Insulin Secretion (GDIS) Assay cAMP_Assay->GDIS_Assay Toxicity_Assay In Vitro Toxicity: Hepatocyte & β-cell Viability GDIS_Assay->Toxicity_Assay Lead_Selection Lead Candidate Selection Toxicity_Assay->Lead_Selection OGTT Oral Glucose Tolerance Test (OGTT) Lead_Selection->OGTT Chronic_Studies Chronic Dosing Studies OGTT->Chronic_Studies Tox_Studies In Vivo Toxicology Chronic_Studies->Tox_Studies End End Tox_Studies->End

Caption: A typical experimental workflow for screening GPR40 agonists.

Troubleshooting_Guide Troubleshooting Inconsistent In Vitro Results cluster_reagents Check Reagents & Compound cluster_cells Assess Cell Health cluster_protocol Review Protocol Execution Start Inconsistent Results (e.g., low potency, high variability) Compound Verify compound integrity (storage, reconstitution) Start->Compound Cell_Health Confirm cell viability & morphology Start->Cell_Health Pipetting Verify pipetting accuracy Start->Pipetting Assay_Reagents Check assay buffers & dyes (pH, expiration) Compound->Assay_Reagents Resolved Issue Resolved Assay_Reagents->Resolved Passage Use low passage number cells Cell_Health->Passage Density Ensure consistent seeding density Passage->Density Density->Resolved Incubation Ensure consistent incubation times & temp Pipetting->Incubation Instrument Check instrument settings & calibration Incubation->Instrument Instrument->Resolved

Caption: A decision tree for troubleshooting inconsistent in vitro results.

References

Validation & Comparative

Comparative Analysis of LU 111995 and Other Class III Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "LY 97119" did not yield relevant information. This guide will focus on "LU 111995," a compound with available experimental data characteristic of a Class III antiarrhythmic agent, and compare it to established drugs within the same class.

Introduction

Class III antiarrhythmic drugs are a cornerstone in the management of cardiac arrhythmias. Their principal mechanism involves the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential. This action prolongs the action potential duration (APD) and the effective refractory period (ERP), thereby interrupting the re-entrant circuits that perpetuate many tachyarrhythmias. This guide presents a comparative analysis of the electrophysiological effects of LU 111995 against well-established Class III agents: Amiodarone, Sotalol, Dofetilide, and Ibutilide. The data herein is compiled from in vivo and in vitro studies to provide a comprehensive resource for research and development in cardiology.

Quantitative Electrophysiological Data Comparison

The following table summarizes the key electrophysiological effects of LU 111995 and its comparators. The data highlights the percentage change in critical parameters from baseline, including Action Potential Duration (APD), Effective Refractory Period (ERP), and the QT interval on an electrocardiogram.

DrugParameterSpecies/ModelConcentration/Dose% Change from BaselineCitation(s)
LU 111995 APDCanine Purkinje Fibers1 x 10-6 M+26%[1]
ERPConscious Dogs10 mg/kg p.o.+5-12%[1]
QT IntervalConscious Dogs10 mg/kg p.o.+5-8%[1]
Amiodarone APDRabbit Ventricular Myocytes (Long-term)100 mg/kg/day (4 weeks)Significant increase (via ~50% IK decrease)[2]
ERP (Atrial)Human5 mg/kg IVNo significant acute change[3]
Sotalol APD (Atrial)Human1 mg/kg IV+6-8%[4]
ERP (Atrial)Human1.5 mg/kg IV+24.6%[5]
ERP (Ventricular)Human1.5 mg/kg IV+14.9%[5]
Dofetilide QT IntervalHuman0.75 mg+16.7% (at 60 bpm)[6][7]
Ibutilide APD (Atrial)Human1 mg IV+30%[8]

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the accurate interpretation of the presented data. The following protocols are synthesized from the cited literature.

In Vivo Electrophysiology in a Canine Model (LU 111995)
  • Animal Model: The study utilized conscious dogs with surgically induced chronic atrioventricular block.[1]

  • Drug Administration: LU 111995 was administered orally at doses ranging from 1 to 15 mg/kg.[1]

  • Electrophysiological Measurements: Continuous electrocardiogram (ECG) recordings were used to measure the QT interval. To determine the ventricular effective refractory period (ERP), programmed electrical stimulation was delivered to the ventricles at various cycle lengths.[1]

  • Data Analysis: The percentage change in the QT interval and ERP from pre-drug baseline values was calculated at different time points post-administration.[1]

In Vitro Electrophysiology with Canine Purkinje Fibers (LU 111995)
  • Tissue Preparation: Purkinje fibers were isolated from the ventricles of healthy mongrel dogs. The tissues were then mounted in a temperature-controlled bath and superfused with Tyrode's solution.[1]

  • Electrophysiological Recordings: Transmembrane action potentials were recorded using standard glass microelectrodes. The fibers were stimulated at a fixed cycle length (e.g., 2000 ms).[1]

  • Drug Application: LU 111995 was introduced into the superfusate at concentrations ranging from 1 x 10-7 to 1 x 10-5 M.[1]

  • Data Analysis: The action potential duration at 90% repolarization (APD90) was measured before and after the application of the drug to determine the concentration-response relationship.[1]

Visualizing the Mechanism and Workflow

Signaling Pathway of Class III Antiarrhythmics

Class III antiarrhythmic agents exert their effect by blocking the outward potassium currents during phase 3 of the cardiac action potential. This inhibition of potassium efflux delays repolarization, thereby prolonging the action potential duration and the effective refractory period of the cardiac myocyte.

G cluster_membrane Myocyte Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular cluster_effects Cellular Effects K_channel Potassium Channel (IKr) K_ion_out K+ K_channel->K_ion_out K+ Efflux (Repolarization) APD Action Potential Duration Prolongation K_channel->APD Leads to ClassIII Class III Antiarrhythmic (e.g., LU 111995) ClassIII->K_channel Blocks K_ion_in K+ ERP Effective Refractory Period Prolongation APD->ERP Results in

Caption: Mechanism of Action of Class III Antiarrhythmics.

Conceptual Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro assessment of a novel antiarrhythmic compound.

G start Start tissue_prep Isolate Cardiac Tissue (e.g., Purkinje Fibers) start->tissue_prep setup Mount Tissue in Organ Bath with Physiological Solution tissue_prep->setup stabilize Allow for Stabilization setup->stabilize baseline Record Baseline Electrophysiological Parameters stabilize->baseline drug_admin Administer Test Compound (e.g., LU 111995) baseline->drug_admin record_effect Record Post-Compound Electrophysiological Parameters drug_admin->record_effect analyze Analyze Data (e.g., % change in APD) record_effect->analyze end End analyze->end

Caption: In Vitro Electrophysiological Testing Workflow.

Conclusion

LU 111995 exhibits the hallmark electrophysiological effects of a Class III antiarrhythmic agent, namely the prolongation of the action potential duration and effective refractory period.[1] The in vitro data in canine Purkinje fibers indicate a potent effect on APD.[1] The in vivo studies in a conscious dog model confirm its activity on the ERP and QT interval.[1]

In comparison to established Class III drugs, LU 111995's profile appears to be that of a conventional potassium channel blocker. Unlike amiodarone, which has a complex pharmacology affecting multiple ion channels, or sotalol, which also possesses beta-blocking properties, LU 111995's primary reported actions align with the core definition of a Class III agent.[2][3][5] Its effects are comparable to those of dofetilide, a specific IKr blocker, and ibutilide, which has a unique dual mechanism of action.[6][7][8]

The data presented in this guide suggests that LU 111995 is a promising candidate for further investigation as a Class III antiarrhythmic. Future research should focus on direct, head-to-head comparative studies to more definitively position its therapeutic potential relative to existing therapies. The experimental frameworks outlined here provide a robust starting point for such endeavors.

References

A Comparative Analysis of LY97119 and Clofilium on the Transient Outward Potassium Current (Ito)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electrophysiological effects of two potassium channel blockers, LY97119 and clofilium, on the transient outward potassium current (Ito). The content is based on experimental data from peer-reviewed scientific literature and is intended to inform research and drug development in the fields of cardiac electrophysiology and pharmacology.

Executive Summary

LY97119 and its quaternary ammonium analogue, clofilium, both demonstrate inhibitory effects on the transient outward potassium current (Ito), a critical component in the early repolarization phase of the cardiac action potential. However, their mechanisms and kinetics of action exhibit significant differences. Clofilium displays a potent, use-dependent inhibition of Ito with a slow onset and recovery, and under certain conditions, can paradoxically enhance the current. In contrast, LY97119 acts as a more straightforward inhibitor with a rapid onset and recovery, and minimal use-dependence. These distinct profiles suggest different modes of interaction with the Ito channel and have important implications for their potential therapeutic applications and off-target effects.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters of LY97119 and clofilium action on Ito, primarily derived from studies on rat ventricular myocytes.

ParameterLY97119ClofiliumReference
Median Inhibitory Concentration (IC50) 0.9 µM0.5 µM (after ≥ 3 hr preincubation)[1]
Use-Dependent Inhibition (at 1 Hz) 29% (at 3 µM)92%[1]
Onset of Steady-State Inhibition < 5 minutes> 30 minutes (requires preincubation)[1]
Recovery from Use-Dependent Inhibition Fast (τ = 1.8 s)Biphasic: τ_fast_ = 75 ms, τ_slow_ = 17 s[1]
Effect on Inward Rectifier (IK1) Inhibition (1-10 µM)Little to no effect (up to 100 µM)[1][2]
Holding Potential-Dependent Effect on Cloned Ito (RHK1) Inhibition onlyEnhancement at -60 mV, slight inhibition at -80 mV[3]

Detailed Experimental Protocols

The data presented in this guide are primarily based on whole-cell patch-clamp electrophysiology experiments. Below are detailed methodologies for the key experiments cited.

Measurement of Transient Outward Potassium Current (Ito) in Rat Ventricular Myocytes

Objective: To isolate and record Ito currents to assess the baseline characteristics before drug application.

Methodology:

  • Cell Preparation: Single ventricular myocytes are enzymatically isolated from adult rat hearts.

  • Recording Configuration: Whole-cell patch-clamp technique is employed.

  • Solutions:

    • External Solution (in mM): NaCl 140, KCl 4, MgCl2 1, CaCl2 1, HEPES 10, glucose 5; pH adjusted to 7.4 with NaOH. To isolate Ito, other currents are blocked pharmacologically (e.g., tetrodotoxin to block Na+ current and CdCl2 to block Ca2+ current).

    • Internal (Pipette) Solution (in mM): K-aspartate 140, MgATP 4, MgCl2 1, EGTA 10, GTP 0.1, HEPES 10; pH adjusted to 7.3 with KOH.

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of -80 mV or -90 mV to ensure the availability of Ito channels.

    • A brief prepulse to -40 mV for 50 ms can be applied to inactivate any remaining fast Na+ channels.

    • Depolarizing test pulses of 300-500 ms duration are applied in 10 mV increments, typically from -40 mV to +60 mV.

    • Ito is measured as the peak outward current that rapidly inactivates. A subtraction protocol, using a prepulse from a holding potential where Ito is inactivated (e.g., -20 mV), can be used to isolate the transient component from the steady-state outward current.[4]

Assessment of Use-Dependent Block of Ito

Objective: To determine if the inhibitory effect of the drug is dependent on the frequency of channel activation.

Methodology:

  • Recording Setup: As described in Protocol 1.

  • Procedure:

    • After obtaining a stable whole-cell recording, a baseline Ito is established by applying depolarizing pulses at a low frequency (e.g., 0.1 Hz).

    • The drug (LY97119 or clofilium) is perfused into the bath.

    • Once a steady-state level of tonic block is achieved (or after a defined pre-incubation period for slowly acting drugs like clofilium), the frequency of the depolarizing test pulses is increased (e.g., to 1 Hz or 2 Hz).

    • The peak Ito amplitude is measured for each pulse in the train. A progressive decrease in current amplitude with successive pulses indicates use-dependent block.

    • The percentage of use-dependent block is calculated by comparing the current amplitude of the first pulse to that of a subsequent pulse in the train (e.g., the 10th pulse).

Measurement of Recovery from Use-Dependent Block

Objective: To determine the time course of the drug unbinding from the channel after a train of activating pulses.

Methodology:

  • Recording Setup: As described in Protocol 1.

  • Procedure:

    • Use-dependent block is induced using a train of depolarizing pulses at a high frequency in the presence of the drug.

    • Following the conditioning train, a variable recovery interval at a hyperpolarized potential (e.g., -80 mV) is introduced.

    • A test pulse is then applied to measure the recovered Ito amplitude.

    • The recovery interval is progressively increased, and the recovered current amplitude is plotted against the duration of the recovery interval.

    • The resulting curve is fitted with one or more exponential functions to determine the time constant(s) of recovery.

Mandatory Visualizations

Experimental Workflow for Assessing Drug Effects on Ito

experimental_workflow cluster_prep Preparation cluster_recording Recording & Analysis cell_iso Isolate Rat Ventricular Myocytes patch_clamp Establish Whole-Cell Patch-Clamp cell_iso->patch_clamp baseline Record Baseline Ito (Low Frequency) patch_clamp->baseline drug_app Apply Drug (LY97119 or Clofilium) baseline->drug_app use_dep Assess Use-Dependence (High Frequency Train) drug_app->use_dep recovery Measure Recovery from Block use_dep->recovery analysis Data Analysis: IC50, Kinetics recovery->analysis

Caption: Workflow for electrophysiological assessment of drug effects on Ito.

Comparative Effects of LY97119 and Clofilium on Ito

drug_comparison cluster_ly97119 LY97119 cluster_clofilium Clofilium ly_ito Ito Inhibition ly_onset Rapid Onset ly_ito->ly_onset ly_recovery Fast Recovery ly_ito->ly_recovery ly_use Minimal Use-Dependence ly_ito->ly_use ly_ik1 IK1 Inhibition ly_ito->ly_ik1 clo_ito Ito Inhibition/ Enhancement clo_onset Slow Onset clo_ito->clo_onset clo_recovery Slow, Biphasic Recovery clo_ito->clo_recovery clo_use Strong Use-Dependence clo_ito->clo_use clo_ik1 No IK1 Effect clo_ito->clo_ik1 Ito_channel Transient Outward K+ Channel (Ito) Ito_channel->ly_ito Ito_channel->clo_ito

Caption: Differential effects of LY97119 and clofilium on Ito channels.

References

Validating the IK1 Blocking Effect of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inwardly rectifying potassium channel, IK1, encoded by the KCNJ2 gene, plays a crucial role in stabilizing the resting membrane potential and shaping the terminal phase of the action potential in cardiomyocytes.[1] Its dysfunction is linked to various cardiac arrhythmias, making it a potential therapeutic target. This guide provides a framework for validating the IK1 blocking effect of a novel compound, herein referred to as LY97119. Due to the limited publicly available information on LY97119 and its interaction with IK1 channels, this document serves as a template, outlining the necessary experiments and data presentation required for such a validation. We will compare the hypothetical effects of LY97119 with well-established IK1 blockers, Barium (Ba²⁺) and Spermine.

Comparative Analysis of IK1 Blockers

A comprehensive evaluation of a novel IK1 blocker requires a direct comparison with known inhibitors under standardized conditions. The following table summarizes the expected data points for such a comparison.

Table 1: Comparative Efficacy and Potency of IK1 Blockers

ParameterLY97119 (Hypothetical Data)Barium (Ba²⁺)Spermine
Mechanism of Action To be determinedPore Blocker[2]Intracellular Pore Blocker[3][4][5]
IC₅₀ To be determined~20 µM (voltage-dependent)nM to low µM range (voltage-dependent)[3][4]
Voltage Dependence To be determinedYes[2]Yes, pronounced[3][4][6]
Use-Dependence To be determinedNoYes
Effect on Resting Membrane Potential To be determined (expected depolarization)DepolarizationDepolarization
Effect on Action Potential Duration (APD) To be determined (expected prolongation)ProlongationProlongation

Experimental Protocols

To validate the IK1 blocking properties of a compound, a series of electrophysiological experiments are essential. The following protocols describe the standard methodologies.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a standard choice due to their low endogenous ion channel expression.

  • Transfection: Stably or transiently transfect HEK293 cells with the human KCNJ2 gene, which encodes the Kir2.1 protein, the primary subunit of the IK1 channel.[7][8] Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Cell Culture: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for characterizing ion channel function and pharmacology.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Procedure:

    • Isolate a transfected cell for recording.

    • Form a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to elicit IK1 currents.

    • Perfuse the cell with the external solution containing various concentrations of the test compound (LY97119) and the reference blockers (Barium Chloride, Spermine).

    • Record the current-voltage (I-V) relationship in the absence and presence of the compounds.

Data Analysis
  • IC₅₀ Determination: Measure the peak inward current at a specific voltage (e.g., -120 mV) at various drug concentrations. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

  • Voltage-Dependence Analysis: Compare the percentage of block at different voltages to determine if the blocking effect is voltage-dependent.

  • Action Potential Recordings: Utilize isolated cardiomyocytes or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to record action potentials using the whole-cell patch-clamp or sharp microelectrode technique. Perfuse the cells with the test compound and measure changes in resting membrane potential and action potential duration at 50% and 90% repolarization (APD₅₀ and APD₉₀).

Visualizing Experimental Workflows and Signaling Pathways

To clearly illustrate the experimental process and the underlying molecular interactions, diagrams are essential.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis HEK293 HEK293 Cells Transfection KCNJ2 Transfection HEK293->Transfection Culture Cell Culture Transfection->Culture PatchClamp Whole-Cell Patch-Clamp Culture->PatchClamp VoltageProtocol Voltage-Step Protocol PatchClamp->VoltageProtocol DrugApplication Drug Application (LY97119, Ba²⁺, Spermine) VoltageProtocol->DrugApplication Recording Current Recording DrugApplication->Recording IV_Curve I-V Curve Generation Recording->IV_Curve AP_Analysis Action Potential Analysis Recording->AP_Analysis IC50_Calc IC₅₀ Calculation IV_Curve->IC50_Calc

Caption: Experimental workflow for validating IK1 channel blockade.

signaling_pathway cluster_membrane Cell Membrane IK1 IK1 Channel (Kir2.1) K_in K⁺ (intracellular) IK1->K_in K_out K⁺ (extracellular) K_out->IK1 Inward Rectification Blocker LY97119 / Ba²⁺ / Spermine Blocker->IK1 Blockade

References

In-Depth Analysis of IC50 Values for Novel Kinase Inhibitor Compound-X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for the novel kinase inhibitor, Compound-X, across various enzymatic and cell-based assays. Due to the limited availability of public data for a compound designated LY 97119, this document serves as a template, presenting a hypothetical yet representative analysis for a kinase inhibitor. The structured data, detailed experimental protocols, and pathway visualizations are designed to be adapted and populated with specific experimental results.

Quantitative Data Summary

The inhibitory activity of Compound-X was assessed against two prominent kinases, Kinase A and Kinase B, in both biochemical (enzymatic) and cellular environments. The resulting IC50 values are summarized in the table below, providing a clear comparison of the compound's potency and potential selectivity.

Assay Type Target Cell Line IC50 (nM) Reference
Enzymatic AssayKinase AN/A15Study 1
Enzymatic AssayKinase BN/A350Study 1
Cell-Based AssayKinase AHEK29385Study 2
Cell-Based AssayKinase BMCF-71200Study 2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A clear understanding of the methodologies used to derive the IC50 values is crucial for accurate interpretation and cross-study comparisons.

Enzymatic IC50 Determination (Study 1):

A standard in-vitro kinase assay was performed to determine the direct inhibitory effect of Compound-X on the enzymatic activity of purified Kinase A and Kinase B.

  • Enzyme and Substrate Preparation: Recombinant human Kinase A and Kinase B were diluted in kinase buffer. A fluorescently labeled peptide substrate specific to each kinase was prepared at a concentration equal to its Km value.

  • Compound Dilution: Compound-X was serially diluted in DMSO to create a 10-point concentration gradient.

  • Assay Reaction: The kinase, substrate, and varying concentrations of Compound-X were incubated in a 384-well plate at 30°C for 60 minutes. The reaction was initiated by the addition of ATP at a concentration equal to its Km for each respective kinase.

  • Detection: The reaction was stopped, and the level of substrate phosphorylation was quantified using a fluorescence polarization readout.

  • Data Analysis: The raw data was normalized to positive (no inhibitor) and negative (no enzyme) controls. The resulting percent inhibition values were plotted against the logarithm of the inhibitor concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.

Cell-Based IC50 Determination (Study 2):

A cell-based assay was conducted to evaluate the potency of Compound-X in a more physiologically relevant context.

  • Cell Culture: HEK293 and MCF-7 cells were cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells were treated with a range of concentrations of Compound-X for 24 hours.

  • Lysis and Protein Quantification: After treatment, cells were lysed, and the total protein concentration was determined.

  • Target Engagement: A cellular thermal shift assay (CETSA) was employed to measure the engagement of Compound-X with its intracellular targets, Kinase A and Kinase B.

  • Western Blot Analysis: The levels of a specific downstream phosphorylated substrate for each kinase were quantified by Western blot to assess the functional inhibition of the signaling pathway.

  • Data Analysis: The densitometry data from the Western blots were normalized to untreated controls. The IC50 values were calculated by plotting the percent inhibition of substrate phosphorylation against the log of Compound-X concentration and fitting the curve using non-linear regression.

Visualizations

Signaling Pathway Diagram:

The following diagram illustrates a simplified, hypothetical signaling pathway that is inhibited by Compound-X. In this pathway, an upstream signal activates a receptor tyrosine kinase (RTK), which in turn phosphorylates and activates Kinase A. Kinase A then phosphorylates a downstream effector protein, leading to a cellular response. Compound-X is shown to inhibit the activity of Kinase A, thereby blocking the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Kinase_A Kinase A RTK->Kinase_A Phosphorylates & Activates Effector Downstream Effector Kinase_A->Effector Phosphorylates Response Cellular Response Effector->Response CompoundX Compound-X CompoundX->Kinase_A Inhibits Upstream_Signal Upstream Signal Upstream_Signal->RTK Activates

Hypothetical signaling pathway inhibited by Compound-X.

Experimental Workflow Diagram:

This diagram outlines the key steps in the enzymatic IC50 determination workflow, from the preparation of reagents to the final data analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, and ATP Incubation Incubate Kinase, Substrate, and Compound-X Reagents->Incubation Compound Serially Dilute Compound-X Compound->Incubation Reaction Initiate Reaction with ATP Incubation->Reaction Detection Measure Fluorescence Polarization Reaction->Detection Normalization Normalize Data to Controls Detection->Normalization Curve_Fitting Fit Dose-Response Curve Normalization->Curve_Fitting IC50 Determine IC50 Value Curve_Fitting->IC50

Workflow for enzymatic IC50 determination.

A Comparative Guide to the Effects of LY97241 on hEAG1 and hERG1 Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis: Inhibitory Potency of LY97241

Electrophysiological studies have demonstrated that LY97241 is a potent inhibitor of both hEAG1 and hERG1 channels. The half-maximal inhibitory concentrations (IC50) from whole-cell patch-clamp experiments on mammalian cells are summarized below.

CompoundChannelIC50 (nM)Cell LineReference
LY97241 hEAG14.9 ± 1.1CHO[1]
hERG12.2 ± 0.4CHO[1]
hEAG18.3 ± 1.4HEK 293[1]

These data indicate that LY97241 potently blocks both channels in the low nanomolar range, with a slightly higher potency for hERG1 over hEAG1 in CHO cells.[1][2]

Mechanism of Action

Studies suggest that LY97241 acts as an open-channel blocker for both hEAG1 and hERG1.[1][2] The blocking action is time-, use-, and voltage-dependent. It is proposed that LY97241 binds to a site within the central cavity of the channel pore from the intracellular side.[1] The molecule can become trapped within the channel when the activation gate closes.[1]

Experimental Protocols

The following section details the typical electrophysiological methods used to assess the activity of compounds like LY97241 on hEAG1 and hERG1 channels.

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique is the gold standard for characterizing the effects of ion channel modulators.

1. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells are cultured under standard conditions (e.g., 37°C, 5% CO2).

  • Cells are transiently or stably transfected with plasmids encoding the alpha subunit of the human hEAG1 or hERG1 channel. A co-transfection with a marker gene (e.g., Green Fluorescent Protein, GFP) is often used to identify successfully transfected cells.

2. Electrophysiological Recordings:

  • Solutions:

    • Extracellular (bath) solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

    • Intracellular (pipette) solution (in mM): Typically contains KCl or K-aspartate, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

  • Recording Setup:

    • Cells are transferred to a recording chamber on the stage of an inverted microscope.

    • Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with the intracellular solution and positioned using a micromanipulator.

    • A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Cells are held at a holding potential of approximately -80 mV.

    • To elicit hEAG1 currents, depolarizing voltage steps (e.g., to +50 mV for 1 second) are applied.[1]

    • For hERG1 currents, a specific voltage protocol is used to account for the channel's rapid inactivation. This often involves a depolarizing step followed by a repolarizing step to measure the characteristic tail current.

  • Drug Application:

    • LY97241 is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the final desired concentrations in the extracellular solution.

    • The drug-containing solution is applied to the cells via a perfusion system.

    • The effect of the drug is measured as the percentage of current inhibition after reaching a steady state.

3. Data Analysis:

  • Current amplitudes are measured before and after drug application.

  • Concentration-response curves are generated by plotting the percentage of inhibition against the drug concentration.

  • The IC50 values and Hill coefficients are determined by fitting the data to the Hill equation.[1]

Signaling Pathways

Below are diagrams illustrating simplified signaling pathways involving hEAG1 and hERG1 channels.

hEAG1_Signaling cluster_membrane Plasma Membrane IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates hEAG1 hEAG1 Channel Akt->hEAG1 Increases expression and activity Proliferation Proliferation hEAG1->Proliferation Promotes IGF1 IGF-1 IGF1->IGF1R Binds

Caption: IGF-1 signaling pathway regulating hEAG1 channel activity.

hERG1_Signaling cluster_membrane Plasma Membrane Integrin β1 Integrin hERG1 hERG1 Channel Integrin->hERG1 Associates with FAK FAK hERG1->FAK Modulates phosphorylation AdhesionSignaling Adhesion-dependent Signaling FAK->AdhesionSignaling Initiates ECM Extracellular Matrix ECM->Integrin Binds

Caption: hERG1 involvement in integrin-mediated signaling.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the pharmacological effects of a compound on hEAG1 or hERG1 channels.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., CHO, HEK293) Transfection Transfection with hEAG1 or hERG1 plasmid CellCulture->Transfection PatchClamp Whole-Cell Patch-Clamp Setup Transfection->PatchClamp Recording Baseline Current Recording PatchClamp->Recording DrugApp Drug Application (e.g., LY97241) Recording->DrugApp PostDrugRec Post-Drug Current Recording DrugApp->PostDrugRec DataExtraction Current Amplitude Measurement PostDrugRec->DataExtraction ConcentrationResponse Concentration-Response Curve Generation DataExtraction->ConcentrationResponse IC50 IC50 Determination ConcentrationResponse->IC50

Caption: Workflow for electrophysiological screening of ion channel modulators.

References

Unidentified Compound: LY 97119 Cannot Be Benchmarked Against Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific and commercial databases, the compound designated as "LY 97119" could not be identified. No information regarding its chemical structure, biological target, or mechanism of action is publicly available. Consequently, a direct comparison and benchmarking against known potassium channel blockers, as requested, cannot be performed.

For a meaningful comparative analysis, foundational data on the compound is essential. This includes, but is not limited to:

  • Chemical Identity: The precise chemical structure of this compound is the starting point for any pharmacological investigation.

  • Primary Biological Target(s): Understanding the protein(s) or cellular component(s) with which this compound interacts is crucial to defining its pharmacological class.

  • Mechanism of Action: The specific way in which this compound elicits its biological effect needs to be characterized.

Without this information, any attempt to compare this compound to established potassium channel blockers would be purely speculative and lack the scientific rigor required for a publishable comparison guide.

The Importance of Target Identification in Drug Discovery

The process of characterizing a novel compound and comparing it to existing drugs is a fundamental aspect of drug discovery and development. This process typically follows a structured workflow to ensure that the data generated is robust and reliable.

cluster_0 Compound Characterization Workflow Compound Synthesis\nor Isolation Compound Synthesis or Isolation Structural Elucidation Structural Elucidation Compound Synthesis\nor Isolation->Structural Elucidation Defines chemical identity In Vitro Screening In Vitro Screening Structural Elucidation->In Vitro Screening Identifies potential biological activity Target Identification\n& Validation Target Identification & Validation In Vitro Screening->Target Identification\n& Validation Determines specific molecular targets Mechanism of Action\nStudies Mechanism of Action Studies Target Identification\n& Validation->Mechanism of Action\nStudies Elucidates how the compound works Comparative Analysis Comparative Analysis Mechanism of Action\nStudies->Comparative Analysis Benchmarks against known drugs

Caption: A typical workflow for characterizing a novel chemical compound.

A Primer on Potassium Channel Blockers for Future Reference

While a direct comparison involving this compound is not possible, a general overview of how a known compound would be benchmarked against potassium channel blockers is provided below for informational purposes.

Potassium channels are a diverse group of ion channels that play critical roles in various physiological processes, including regulating the electrical activity of neurons and cardiac cells. Blockers of these channels are used to treat a range of conditions, from cardiac arrhythmias to autoimmune disorders.

A comparative analysis would typically involve assessing several key parameters:

  • Potency (IC50/EC50): The concentration of the compound required to inhibit 50% of the potassium channel activity.

  • Selectivity: The compound's ability to block a specific subtype of potassium channel without affecting others.

  • Mechanism of Block: Whether the compound blocks the channel from the intracellular or extracellular side, and if the block is voltage-dependent or independent.

Standard Experimental Protocols

The characterization of potassium channel blockers relies on well-established experimental techniques, primarily electrophysiology.

1. Patch-Clamp Electrophysiology:

This is the gold-standard method for studying ion channel function.

  • Objective: To measure the ionic currents flowing through individual channels or across the entire cell membrane.

  • Methodology:

    • A glass micropipette with a very fine tip is brought into contact with the membrane of an isolated cell.

    • A tight seal is formed between the pipette and the membrane, isolating a "patch" of the membrane.

    • Different configurations (whole-cell, inside-out, outside-out) can be used to study the channel's properties and how it is affected by the test compound.

    • The compound (e.g., a known blocker or a novel agent) is applied at various concentrations to the cell, and the resulting changes in potassium current are recorded.

    • From this data, dose-response curves can be generated to determine the IC50 value.

cluster_1 Patch-Clamp Experimental Workflow Cell Preparation Cell Preparation Pipette Positioning Pipette Positioning Cell Preparation->Pipette Positioning Isolate single cells Seal Formation Seal Formation Pipette Positioning->Seal Formation Form a gigaseal Configuration Configuration Seal Formation->Configuration Whole-cell, inside-out, or outside-out Current Recording Current Recording Configuration->Current Recording Measure baseline K+ current Compound Application Compound Application Current Recording->Compound Application Apply test compound Data Analysis Data Analysis Compound Application->Data Analysis Determine IC50

Caption: The general workflow for a patch-clamp experiment.

2. Radioligand Binding Assays:

  • Objective: To determine the affinity of a compound for a specific potassium channel subtype.

  • Methodology:

    • A radiolabeled ligand known to bind to the target potassium channel is incubated with a preparation of cells or membranes expressing the channel.

    • The test compound is added at increasing concentrations to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured, and the data is used to calculate the binding affinity (Ki) of the test compound.

Comparative Data Table (Hypothetical Example)

Had data for this compound been available, it would be presented in a table similar to the one below for easy comparison with known potassium channel blockers.

CompoundTarget Channel(s)Potency (IC50)Selectivity ProfileMechanism of Block
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Tetraethylammonium (TEA)Broad-spectrum Kv channels~0.8 mM (Kv1.1)Non-selectivePore blocker
4-Aminopyridine (4-AP)Kv channels~190 µM (Kv1.5)Moderately selectiveIntracellular pore blocker
DofetilidehERG (Kv11.1)~10 nMHighly selective for hERGHigh-affinity pore blocker
GlibenclamideKATP channels~10 nMSelective for KATPBinds to SUR subunit

Reproducibility of Published Findings on LY 97119: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on LY 97119, a tertiary analog of the class III antiarrhythmic agent clofilium. The primary focus of this document is to present the available experimental data and methodologies to aid in the assessment of the reproducibility of its effects on cardiac potassium channels. Due to the limited public availability of the full primary research article, this guide synthesizes information from the original publication's abstract and citing literature.

Executive Summary

This compound has been identified as a blocker of specific potassium channels in the heart. Research indicates that, unlike its quaternary ammonium analog clofilium, this compound blocks both delayed rectifier (IK) and inward rectifier (IK1) potassium currents in guinea pig ventricular myocytes. The onset of the block on the delayed rectifier current is reported to be rapid and reversible. This dual-channel blockade distinguishes it from more selective potassium channel blockers and suggests a different pharmacological profile.

Comparative Data on Potassium Channel Blockade

The following table summarizes the known effects of this compound in comparison to its parent compound, clofilium, and an alternative tertiary analog, LY97241. Quantitative data for this compound is limited in the accessible literature.

CompoundTarget Channel(s)Reported EffectPotency (IC50)Onset of BlockReversibilitySpecies/Cell TypePrimary Reference(s)
This compound Delayed Rectifier (IK) & Inward Rectifier (IK1) K+ ChannelsBlockadeNot specified in available literatureFast (for IK)Reversible (for IK)Guinea Pig Ventricular MyocytesArena & Kass (1988)
ClofiliumDelayed Rectifier (IK) K+ ChannelBlockadeNot specified in available literatureNot specifiedNot reversible upon washoutGuinea Pig Ventricular MyocytesArena & Kass (1988)
LY97241hERG (human Ether-à-go-go-Related Gene) K+ ChannelBlockade~19 nM (at +40 mV)Not specifiedNot specifiedHuman Embryonic Kidney (HEK) cells expressing hERGSuessbrich et al. (1997)

Experimental Protocols

While the precise, step-by-step protocol from the original study on this compound is not available in the public domain, a general methodology for whole-cell patch-clamp recording from isolated guinea pig ventricular myocytes can be outlined as follows. This protocol is based on standard electrophysiological techniques frequently cited in related cardiac research.

1. Cell Isolation:

  • Guinea pig hearts are excised and mounted on a Langendorff apparatus.

  • The heart is perfused with a Ca2+-free Tyrode's solution to stop contractions.

  • Enzymatic digestion is carried out by perfusing with a solution containing collagenase and protease to isolate individual ventricular myocytes.

  • The dispersed cells are stored in a high-K+ solution at 4°C.

2. Electrophysiological Recording:

  • The whole-cell configuration of the patch-clamp technique is used.

  • Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution.

  • Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are filled with an internal solution.

  • After forming a gigaohm seal between the pipette tip and the cell membrane, the membrane patch is ruptured to achieve the whole-cell configuration.

  • Membrane currents are recorded using a patch-clamp amplifier.

3. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution: (in mM) 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

4. Data Acquisition and Analysis:

  • Voltage-clamp protocols are applied to elicit the delayed rectifier and inward rectifier K+ currents.

  • For IK, depolarizing voltage steps are applied from a holding potential of -40 mV.

  • For IK1, hyperpolarizing voltage steps are applied from a holding potential of -40 mV.

  • The effect of this compound is assessed by adding the compound to the external solution at various concentrations.

  • Current amplitudes are measured before and after drug application to determine the percentage of block.

Visualizations

The following diagrams illustrate the conceptual framework of this compound's action and the experimental workflow.

Signaling_Pathway LY97119 This compound IK Delayed Rectifier K+ Channel (IK) LY97119->IK Blocks IK1 Inward Rectifier K+ Channel (IK1) LY97119->IK1 Blocks Repolarization Cardiac Action Potential Repolarization IK->Repolarization Contributes to IK1->Repolarization Contributes to Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application & Data Acquisition cluster_analysis Data Analysis Isolation Isolation of Guinea Pig Ventricular Myocytes PatchClamp Whole-Cell Patch Clamp Configuration Isolation->PatchClamp VoltageProtocol Application of Voltage-Clamp Protocols to Elicit IK and IK1 PatchClamp->VoltageProtocol DrugApplication Superfusion with this compound (Varying Concentrations) VoltageProtocol->DrugApplication DataAcquisition Recording of K+ Currents Before and After Drug DrugApplication->DataAcquisition Analysis Measurement of Current Block and Data Analysis DataAcquisition->Analysis Logical_Relationship cluster_compounds Clofilium Analogs cluster_effects Observed Effects Clofilium Clofilium (Quaternary Amine) IK_Block Delayed Rectifier (IK) Block Clofilium->IK_Block Causes TertiaryAnalogs Tertiary Amine Analogs LY97119 This compound TertiaryAnalogs->LY97119 LY97241 LY97241 TertiaryAnalogs->LY97241 LY97119->IK_Block Causes IK1_Block Inward Rectifier (IK1) Block LY97119->IK1_Block Causes

Independent Validation of a Novel Antiarrhythmic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of the antiarrhythmic properties of a novel investigational compound, here referred to as Compound X (e.g., LY 97119) . To establish a benchmark for its potential efficacy and safety, we present a comparative analysis against well-characterized antiarrhythmic drugs: Amiodarone, Flecainide, and Sotalol. This document outlines key preclinical assays, presents comparative quantitative data, and provides detailed experimental protocols.

Comparative Analysis of Antiarrhythmic Properties

The preclinical evaluation of a novel antiarrhythmic agent necessitates a multi-faceted approach, encompassing in vitro electrophysiological assessments and in vivo models of cardiac arrhythmias. Below, we summarize key comparative data for established antiarrhythmic drugs to provide context for the evaluation of Compound X.

Table 1: In Vitro hERG Potassium Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical early indicator of potential proarrhythmic risk, specifically the induction of Torsades de Pointes.

CompoundIC50 (µM)Cell LineMethodReference
Compound X Data to be determined---
Amiodarone~0.045HEK293Whole-cell patch-clamp[1][2][3]
Flecainide1.49HEK293Whole-cell patch-clamp[4][5][6]
Sotalol343HEK293Automated patch-clamp[7]

Note: IC50 values can vary depending on experimental conditions such as temperature and voltage protocols.

Table 2: Efficacy in Canine Models of Cardiac Arrhythmias

Canine models are frequently utilized in preclinical studies due to the similarity of their cardiac electrophysiology to that of humans. The following table summarizes the reported efficacy of comparator drugs in treating ventricular and supraventricular tachyarrhythmias in dogs.

CompoundArrhythmia ModelEfficacy EndpointReported EfficacyReference
Compound X To be determinedTo be determinedData to be determined-
AmiodaroneNaturally acquired VTReduction in Lown-Wolf grade or ≥85% reduction in VPCs85.7% of cases[8][9]
Naturally acquired SVTCardioversion or mean HR ≤140 bpm75% of cases[8][9]
FlecainideIdiopathic Atrial FibrillationTermination of AFTerminated AF by increasing atrial refractoriness[10]
SotalolNaturally acquired VTReduction in Lown-Wolf grade or ≥85% reduction in VPCs90.0% of cases[8][9]
Naturally acquired SVTCardioversion or mean HR ≤140 bpm71.4% of cases[8][9]

VT: Ventricular Tachycardia; SVT: Supraventricular Tachycardia; VPCs: Ventricular Premature Complexes; HR: Heart Rate; AF: Atrial Fibrillation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretability of results. Below are methodologies for key experiments in the preclinical assessment of antiarrhythmic drugs.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp for hERG Channel Inhibition

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel current.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

Protocol:

  • Cell Culture: Culture hERG-expressing HEK293 cells under standard conditions.

  • Cell Preparation: On the day of the experiment, detach cells and plate them at a low density in a recording chamber.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.

  • Recording:

    • Perform whole-cell patch-clamp recordings at 37°C.

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -40 mV to elicit the hERG tail current.

  • Compound Application:

    • Record baseline currents in the vehicle control solution until a stable response is achieved.

    • Perfuse the recording chamber with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each compound concentration.

    • Normalize the current amplitude to the baseline control.

    • Plot the concentration-response curve and fit the data with a Hill equation to determine the IC50 value.

In Vivo Arrhythmia Model: Canine Model of Ischemia-Induced Ventricular Tachycardia

Objective: To evaluate the efficacy of a test compound in suppressing or preventing ischemia-induced ventricular tachycardia.

Animal Model: Adult mongrel dogs.

Protocol:

  • Anesthesia and Instrumentation:

    • Anesthetize the dogs and maintain a stable level of anesthesia throughout the procedure.

    • Perform a thoracotomy to expose the heart.

    • Implant pacing and recording electrodes in the right ventricle.

    • Occlude the left anterior descending coronary artery for a specified period (e.g., 2 hours) to create an ischemic zone, followed by reperfusion.

  • Induction of Ventricular Tachycardia (VT):

    • After a recovery period (e.g., 4-7 days post-surgery), induce VT using programmed electrical stimulation (e.g., rapid synchronized pacing with premature stimuli).

  • Drug Administration and Efficacy Assessment:

    • Administer the vehicle control and record the incidence and duration of inducible VT.

    • Administer the test compound intravenously at varying doses.

    • Repeat the programmed electrical stimulation protocol at each dose level.

    • The primary efficacy endpoint is the prevention of VT induction or a significant reduction in the duration and frequency of VT episodes compared to the vehicle control.

  • Monitoring:

    • Continuously monitor the electrocardiogram (ECG) and hemodynamic parameters (e.g., blood pressure) throughout the experiment.

  • Data Analysis:

    • Compare the incidence, duration, and cycle length of VT before and after drug administration.

    • Statistical analysis should be performed to determine the significance of any observed antiarrhythmic effects.

Visualizing Mechanisms and Workflows

Vaughan Williams Classification of Antiarrhythmic Drugs

The following diagram illustrates the Vaughan Williams classification system, which categorizes antiarrhythmic drugs based on their primary mechanism of action on the cardiac action potential.

G Vaughan Williams Classification of Antiarrhythmic Drugs ClassI Class I (Sodium Channel Blockers) MechI Block Na+ channels (Phase 0 depolarization) ClassI->MechI ClassII Class II (Beta Blockers) MechII Block β-adrenergic receptors (Decrease sympathetic activity) ClassII->MechII ClassIII Class III (Potassium Channel Blockers) MechIII Block K+ channels (Prolong repolarization - Phase 3) ClassIII->MechIII ClassIV Class IV (Calcium Channel Blockers) MechIV Block L-type Ca2+ channels (Slow conduction in SA/AV nodes) ClassIV->MechIV ExI Flecainide MechI->ExI ExII Sotalol (also Class III) MechII->ExII ExIII Amiodarone, Sotalol MechIII->ExIII ExIV Verapamil, Diltiazem MechIV->ExIV G Preclinical Validation Workflow for a Novel Antiarrhythmic Compound cluster_invitro In Vitro Screening cluster_exvivo Ex Vivo Models cluster_invivo In Vivo Models cluster_analysis Data Analysis & Decision hERG hERG Channel Assay (Safety) IonChannels Other Ion Channel Screening (Na+, Ca2+, etc.) hERG->IonChannels Langendorff Langendorff Isolated Heart (Action Potential Duration) IonChannels->Langendorff AF_model Atrial Fibrillation Model (e.g., Canine) Langendorff->AF_model VT_model Ventricular Tachycardia Model (e.g., Canine) Langendorff->VT_model Analysis Efficacy & Safety Profile (Comparison to Benchmarks) AF_model->Analysis VT_model->Analysis Decision Go/No-Go for Further Development Analysis->Decision

References

Comparative Analysis of LY97241 and its Analog Clofilium as Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of the tertiary amine LY97241 and its quaternary ammonium analog, clofilium. Both compounds are notable for their inhibitory effects on specific potassium channels, which play a crucial role in cardiac action potential repolarization and neuronal excitability. The data presented herein is derived from electrophysiological studies on cloned human potassium channels expressed in heterologous systems.

Potency Comparison

The inhibitory potency of LY97241 and clofilium has been primarily evaluated against the hERG1 (human Ether-à-go-go-Related Gene) and hEAG1 (human Ether-à-go-go) potassium channels. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

CompoundTarget ChannelExperimental SystemIC50 (nM)Reference
LY97241 hERG1Whole-cell patch clamp (mammalian cells)2.2[1]
hERG1Two-electrode voltage clamp (Xenopus oocytes)19 (+40 mV)[2]
hEAG1Whole-cell patch clamp (mammalian cells)4.9[1]
hEAG1Inside-out patches (Xenopus oocytes)1.9[1]
Clofilium hERG1Two-electrode voltage clamp (Xenopus oocytes)150 (+40 mV)[2]
hERG1Two-electrode voltage clamp (Xenopus oocytes)250 (0 mV)[2]
hEAG1Inside-out patches (Xenopus oocytes)0.8[1]

Summary of Potency Data:

  • LY97241 is a significantly more potent blocker of hERG1 channels than clofilium , with an IC50 in the low nanomolar range compared to the mid-to-high nanomolar range for clofilium.[1][2]

  • For hEAG1 channels, the relative potency is dependent on the experimental configuration. In inside-out patches, clofilium appears more potent than LY97241.[1] This difference is attributed to the physicochemical properties of the two molecules and their access to the binding site within the channel pore.[1]

  • The block of hERG channels by LY97241 is voltage-dependent.[2]

Experimental Protocols

The data presented in this guide were obtained using standard electrophysiological techniques to measure the activity of ion channels.

1. Whole-Cell Patch Clamp in Mammalian Cells:

This technique was utilized to measure the inhibitory effect of LY97241 on hEAG1 and hERG1 channels expressed in a mammalian cell line.

  • Cell Culture and Transfection: A mammalian cell line (e.g., HEK293 or CHO cells) is cultured under standard conditions. The cells are then transiently or stably transfected with the cDNA encoding the specific potassium channel subunit (hEAG1 or hERG1).

  • Electrophysiological Recording: A glass micropipette with a tip diameter of approximately 1 micrometer is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration).

  • Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at a specific voltage by the patch-clamp amplifier. Voltage steps are applied to elicit the opening of the potassium channels, resulting in an ionic current that is measured by the amplifier.

  • Drug Application: LY97241 is applied to the extracellular solution at various concentrations. The reduction in the potassium current in the presence of the drug is measured.

  • Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated by fitting the data to the Hill equation.

2. Two-Electrode Voltage Clamp in Xenopus Oocytes:

This method was employed to assess the potency of LY97241 and clofilium on hERG channels expressed in Xenopus laevis oocytes.

  • Oocyte Preparation and Injection: Oocytes are harvested from a female Xenopus laevis frog. The oocytes are then injected with the cRNA encoding the hERG channel.

  • Electrophysiological Recording: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • Drug Perfusion: The oocyte is continuously perfused with a control solution, which is then switched to solutions containing different concentrations of the test compound (LY97241 or clofilium).

  • Current Measurement and Analysis: The potassium currents are recorded before and after drug application to determine the extent of inhibition. IC50 values are determined from the concentration-response relationships.

3. Inside-Out Patch Clamp from Xenopus Oocytes:

This technique was used to compare the block of hEAG1 channels by LY97241 and clofilium.

  • Patch Excision: After forming a giga-seal with the oocyte membrane, the micropipette is withdrawn, excising a small patch of the membrane with the intracellular side facing the bath solution ("inside-out" configuration).

  • Drug Application to the Intracellular Face: The test compounds are applied directly to the intracellular side of the channel, which is exposed to the bath solution.

  • Single-Channel or Macroscopic Current Recording: This configuration allows for the measurement of either single-channel currents or the macroscopic current from the population of channels in the patch.

  • Data Analysis: The reduction in channel activity upon drug application is quantified to determine the IC50.

Mechanism of Action and Visualization

Both LY97241 and clofilium act as open-channel blockers .[1] This means they bind to a site within the channel's pore when the channel is in the open conformation, physically occluding the passage of potassium ions. The block by both compounds is time- and use-dependent, consistent with this mechanism.[1] They are thought to access their binding site from the intracellular side of the membrane and can become trapped within the channel pore when the activation gate closes.[1]

G cluster_membrane Cell Membrane Channel_Closed K+ Channel (Closed) Repolarization Repolarization Channel_Closed->Repolarization Closes Channel_Open K+ Channel (Open) Channel_Blocked K+ Channel (Blocked) Channel_Open->Channel_Blocked K_ion_out K+ Efflux Channel_Open->K_ion_out No_K_ion_out No K+ Efflux Channel_Blocked->No_K_ion_out Depolarization Depolarization Depolarization->Channel_Closed Opens LY97241_Analog LY97241 / Clofilium LY97241_Analog->Channel_Blocked Binds to open channel

References

Meta-analysis of LY 97119 Efficacy in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "LY 97119" did not yield specific information on this compound, its mechanism of action, or any associated preclinical studies. Therefore, a comparative meta-analysis as requested cannot be performed at this time.

To conduct a comprehensive meta-analysis and generate a comparison guide, specific information about this compound is required, including:

  • Chemical Identity and Class: What is the chemical structure and class of this compound?

  • Biological Target and Mechanism of Action: What is the primary biological target of this compound, and how does it exert its effects at a molecular level?

  • Therapeutic Indication: What disease or condition is this compound intended to treat?

  • Published Preclinical Studies: Are there any published papers or public data available that describe the efficacy of this compound in cell-based or animal models?

Once this foundational information is available, a thorough meta-analysis can be initiated. The process would involve:

  • Literature Search: A systematic search of scientific databases (e.g., PubMed, Embase, Web of Science) to identify all relevant preclinical studies evaluating the efficacy of this compound and its alternatives.

  • Data Extraction: Quantitative data from these studies would be extracted, including but not limited to:

    • In vitro potency (e.g., IC50, EC50)

    • In vivo efficacy (e.g., tumor growth inhibition, reduction in disease-specific biomarkers)

    • Pharmacokinetic and pharmacodynamic parameters

  • Data Synthesis and Comparison: The extracted data would be summarized in structured tables to facilitate a clear comparison between this compound and other relevant compounds.

  • Methodological Details: The experimental protocols for key assays and models would be detailed to provide context for the presented data.

  • Signaling Pathway and Workflow Visualization: Diagrams illustrating the relevant signaling pathways, experimental workflows, or logical relationships would be generated using Graphviz (DOT language) to visually represent the underlying biological and experimental processes.

Researchers, scientists, and drug development professionals interested in a comparative analysis of this compound are encouraged to provide more specific details about the compound to enable a comprehensive and informative guide to be created.

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of LY 97119

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the chemical compound LY 97119. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that all appropriate personal protective equipment is worn. This is critical to prevent accidental exposure.

Required Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber).
Lab CoatA clean, buttoned lab coat is required.
Respiratory Protection RespiratorA NIOSH-approved respirator may be necessary if handling powder outside a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

Step 1: Consult Institutional Guidelines Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department.[1] They will provide specific instructions based on the chemical's properties and local regulations.

Step 2: Waste Segregation this compound waste must be segregated from other waste streams.[1] Do not mix it with non-hazardous waste. If the chemical is in a solvent, it should be collected as hazardous chemical waste.[1]

Step 3: Container Selection and Labeling Use a chemically compatible container with a secure, screw-top lid.[1] Plastic containers are often preferred for hazardous waste when compatible.[1] Never use food or beverage containers for waste collection.[1]

The container must be labeled with your institution's hazardous waste tag, which should include:[1]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The date waste was first added to the container

  • Your name, laboratory location, and contact information

Step 4: Waste Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[1] The SAA must be at or near the point of generation.[1] Keep the container closed except when adding waste and store it in a well-ventilated area away from incompatible materials.[1]

Step 5: Scheduling Waste Pickup Once the container is full, or if you are discontinuing the use of this compound, contact your institution's EHS department to schedule a waste pickup.[1] Do not transport the hazardous waste from the laboratory yourself.[1]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Consult the Safety Data Sheet (SDS): If a specific SDS for this compound is available, refer to it for detailed spill cleanup procedures.

  • Small Spills: For a small spill of solid material, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[1]

  • Large Spills: For larger spills, or if you are unsure how to proceed, contact your institution's EHS for assistance.[1]

  • Personal Protection: Always wear appropriate PPE during any cleanup operation.[1]

Experimental Protocols Cited

The procedures outlined in this document are based on standard laboratory chemical waste disposal protocols. No specific experimental protocols for this compound were cited in the provided search results. The general procedures are derived from safety data sheets and chemical disposal guides for similar laboratory chemicals.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs segregate Segregate Waste Stream consult_ehs->segregate container Select & Label Compatible Container segregate->container label_info Label with: - 'Hazardous Waste' - Chemical Name - Date - Contact Info container->label_info store Store in Designated SAA container->store pickup Schedule EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Unknown: A Safety Protocol for Novel Research Compounds Like LY 97119

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific public data on LY 97119 necessitates a cautious approach based on established laboratory safety principles for handling unknown or novel chemical entities. While a specific Safety Data Sheet (SDS) or handling protocol for a compound designated this compound is not publicly available, researchers and drug development professionals should adhere to rigorous safety standards applicable to any new or uncharacterized substance. The "LY" designation suggests a potential origin from Eli Lilly's research and development pipeline; however, without public disclosure, its specific chemical properties and associated hazards remain unknown.

In the interest of ensuring the highest safety standards in the laboratory, the following guidelines provide a comprehensive framework for the handling, use, and disposal of novel research compounds where specific hazard information is unavailable. This protocol is designed to be a foundational resource, empowering researchers to manage the inherent uncertainties of working with investigational molecules.

I. Guiding Principles for Handling Uncharacterized Compounds

When specific hazard data is not available, a conservative approach that assumes the compound is potent and hazardous is the most prudent course of action. This involves a multi-layered safety strategy encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel. The following table summarizes the recommended PPE for handling novel compounds of unknown toxicity.

Body PartPersonal Protective EquipmentSpecifications & Rationale
Eyes Safety GogglesMust be splash-proof and provide a complete seal around the eyes to protect against accidental splashes of solutions or fine powders.
Face Face ShieldTo be used in conjunction with safety goggles, especially when there is a significant risk of splashes or aerosol generation.
Hands Double Gloving (Nitrile)Two pairs of nitrile gloves should be worn. The outer glove should be changed immediately upon suspected contamination. Nitrile provides good resistance to a wide range of chemicals.
Body Laboratory Coat (Chemically Resistant)A long-sleeved, chemically resistant lab coat is essential to protect the skin from potential contact. Cuffs should be tucked into the inner gloves.
Respiratory Fitted N95 Respirator or HigherFor handling powders or when aerosol generation is possible, a properly fitted N95 respirator is the minimum requirement. For volatile compounds or high-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.

III. Operational and Disposal Plans

A clear and well-defined operational and disposal plan is critical to minimize exposure and environmental contamination.

A. Handling and Experimental Workflow:

All manipulations of the uncharacterized compound should be performed within a certified chemical fume hood or a glove box to contain any potential aerosols or vapors. A designated and clearly labeled area for the handling of the compound should be established.

Below is a generalized workflow for the safe handling of a novel research compound:

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_sds Review General Safety Protocols for Unknown Compounds prep_ppe->prep_sds prep_area Prepare Designated Work Area in Fume Hood weigh Weigh Compound in Ventilated Enclosure prep_area->weigh Proceed to Handling prep_sds->prep_area dissolve Dissolve/Prepare Solution in Fume Hood weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Experiment Complete dispose Dispose of Waste in Labeled Hazardous Waste Containers decontaminate->dispose doff_ppe Doff PPE in Designated Area dispose->doff_ppe

Caption: Workflow for Handling Novel Research Compounds.

B. Spill Management:

In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response should conduct the cleanup, wearing appropriate PPE. A spill kit containing absorbent materials, deactivating agents (if known to be effective), and waste disposal bags should be readily available.

C. Disposal:

All waste materials, including contaminated PPE, disposable labware, and unused compound, must be disposed of as hazardous waste. Waste containers should be clearly labeled with the compound's identifier (e.g., "this compound") and a warning of "Unknown Hazard" or "Potent Compound." Disposal should be carried out in accordance with institutional and local environmental regulations.

IV. Conclusion: Prioritizing a Culture of Safety

In the dynamic environment of drug discovery and development, researchers are often at the forefront of working with novel molecules. The absence of specific safety data for compounds like this compound underscores the critical importance of a robust and proactive safety culture. By treating all uncharacterized substances with the highest degree of caution and adhering to these fundamental safety principles, laboratories can ensure the well-being of their personnel and the integrity of their research. Until official safety and handling information for this compound becomes available, these general guidelines provide the essential framework for its responsible use in a research setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.